molecular formula C10H15N3O3S B1302785 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide CAS No. 206762-46-1

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Cat. No.: B1302785
CAS No.: 206762-46-1
M. Wt: 257.31 g/mol
InChI Key: XNRLYRGZEKWEMJ-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C10H15N3O3S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound n-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(3,4,5-trimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-14-7-4-6(12-10(17)13-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRLYRGZEKWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375363
Record name N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206762-46-1
Record name N-(3,4,5-Trimethoxyphenyl)hydrazinecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206762-46-1
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a heterocyclic compound of interest in medicinal chemistry. This document details a probable synthetic route, expected characterization data, and workflows relevant to its preparation and analysis.

Introduction

This compound is a derivative of thiosemicarbazide featuring a trimethoxyphenyl moiety. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in several potent therapeutic agents. This guide outlines the essential procedures for the synthesis and detailed characterization of this target compound.

Synthesis Pathway

The synthesis of this compound is conceptually a two-step process starting from 3,4,5-trimethoxyaniline. The first step involves the conversion of the aniline to the corresponding isothiocyanate, followed by the reaction of the isothiocyanate with hydrazine hydrate to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiosemicarbazide Formation Aniline 3,4,5-Trimethoxyaniline Isothiocyanate 3,4,5-Trimethoxyphenyl isothiocyanate Aniline->Isothiocyanate CS2, Et3N, or Thiophosgene Target 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Isothiocyanate->Target Hydrazine Hydrazine Hydrate Hydrazine->Target

Caption: Synthetic pathway for this compound.

Experimental Protocols

3.1. Synthesis of 3,4,5-Trimethoxyphenyl isothiocyanate (Intermediate)

A common method for the synthesis of aryl isothiocyanates from the corresponding anilines involves the use of carbon disulfide and a base, or thiophosgene.

  • Materials: 3,4,5-trimethoxyaniline, carbon disulfide, triethylamine, and a suitable solvent like dichloromethane or ethanol.

  • Procedure:

    • Dissolve 3,4,5-trimethoxyaniline in the chosen solvent.

    • Add triethylamine to the solution.

    • Slowly add carbon disulfide while stirring the mixture at room temperature.

    • The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate), and solvent evaporation to yield the crude isothiocyanate.

3.2. Synthesis of this compound (Target Compound)

The formation of 4-substituted-3-thiosemicarbazides is generally achieved by reacting an isothiocyanate with hydrazine hydrate.[2]

  • Materials: 3,4,5-Trimethoxyphenyl isothiocyanate, hydrazine hydrate, and ethanol.

  • Procedure:

    • Dissolve 3,4,5-Trimethoxyphenyl isothiocyanate in ethanol.

    • In a separate flask, prepare a solution of hydrazine hydrate in ethanol.

    • Slowly add the isothiocyanate solution to the hydrazine hydrate solution with constant stirring, often in an ice bath to control the exothermic reaction.[2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

    • The product often precipitates out of the solution upon formation or after standing overnight.[2]

    • The solid product is collected by filtration, washed with cold ethanol and water, and then dried.

    • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[2]

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₀H₁₅N₃O₃S[3]
Molecular Weight 257.31 g/mol [3]
Appearance Expected to be a white to off-white solid.
Melting Point 178-179 °C[4]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in ethanol and water.
FT-IR (KBr, cm⁻¹) Expected Peaks: ~3300-3400 (N-H stretching of NH₂), ~3100-3200 (N-H stretching of secondary amine), ~2900-3000 (C-H stretching), ~1600 (N-H bending), ~1200-1300 (C=S stretching)
¹H NMR (DMSO-d₆, ppm) Expected Signals: Aromatic protons (singlet or two singlets), NH proton (singlet), NH₂ protons (broad singlet), Methoxy protons (singlet, 9H)
¹³C NMR (DMSO-d₆, ppm) Expected Signals: C=S carbon (~180 ppm), Aromatic carbons (including methoxy-substituted carbons), Methoxy carbons (~55-60 ppm)
Mass Spectrometry Expected [M+H]⁺: 258.0912

Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure PhysChem Physicochemical Properties Purity->PhysChem FTIR FT-IR Spectroscopy Structure->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS Final Characterized Compound Structure->Final MP Melting Point PhysChem->MP EA Elemental Analysis PhysChem->EA PhysChem->Final

References

Spectroscopic Characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standardized protocols adaptable for the synthesis and analysis of this and related thiosemicarbazide derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.0Singlet1HNH -Ar
~ 8.0 - 8.5Singlet1HNH -C=S
~ 6.5 - 7.0Singlet2HAr-H
~ 4.5 - 5.0Broad Singlet2HNH₂
3.84Singlet9H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 180 - 185C =S
~ 153.0Ar-C -O
~ 135.0Ar-C -N
~ 132.0Ar-C -O
~ 98.0Ar-C -H
~ 60.0para-OC H₃
~ 56.0meta-OC H₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150Medium, BroadN-H Stretching (NH and NH₂)
3050 - 3000WeakAromatic C-H Stretching
2950 - 2850MediumAliphatic C-H Stretching (-OCH₃)
1600 - 1580StrongC=C Aromatic Ring Stretching
~ 1500StrongN-H Bending
1350 - 1250StrongC=S Stretching
1250 - 1200StrongAryl-O Stretching (Asymmetric)
1050 - 1000MediumAryl-O Stretching (Symmetric)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of thiosemicarbazide derivatives.

Materials:

  • 3,4,5-Trimethoxyaniline

  • Carbon disulfide

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A solution of 3,4,5-trimethoxyaniline (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while cooling the mixture in an ice bath.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Hydrazine hydrate (1.2 equivalents) is then added, and the mixture is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

  • NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

¹H and ¹³C NMR Spectroscopy:

  • A sample of the synthesized compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • A small amount of the dry, solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The background spectrum of the clean diamond crystal is recorded and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods. The process integrates data from different techniques to arrive at a confirmed chemical structure.[1][2]

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound IR Infrared (IR) Spectroscopy Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) (Optional) Synthesis->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure Final_Structure Confirmed Structure of This compound Structure->Final_Structure Corroboration

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

An In-depth Technical Guide on the Molecular Structure of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide. It also explores the derivatization of this compound into isatin-β-thiosemicarbazones and their potential mechanism of action as anticancer agents, with a focus on the PI3K/Akt signaling pathway.

Molecular Structure and Properties

This compound possesses the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol .[1] The structural formula is characterized by a 3,4,5-trimethoxyphenyl group attached to the N4 position of a thiosemicarbazide backbone.

Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from general methods for the preparation of 4-aryl substituted thiosemicarbazides.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol involves a multi-step synthesis starting from 3,4,5-trimethoxyaniline.

  • Step 1: Formation of the Dithiocarbamate Salt.

    • In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

    • Add carbon disulfide (CS2, 1.1 equivalents) and a base like aqueous ammonia or a tertiary amine (e.g., triethylamine, 1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for several hours. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the salt may precipitate and can be collected by filtration.

  • Step 2: S-Alkylation with a Halogenated Acetic Acid.

    • Suspend the dithiocarbamate salt in an aqueous solution.

    • Add a solution of a halogenated acetic acid, such as chloroacetic acid (1 equivalent), dropwise while maintaining a basic pH with the addition of a base like sodium hydroxide.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Step 3: Hydrazinolysis to form the Thiosemicarbazide.

    • To the reaction mixture from Step 2, add hydrazine hydrate (N2H4·H2O, excess, e.g., 3-5 equivalents).

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Hydrazinolysis A 3,4,5-Trimethoxyaniline C Dithiocarbamate Salt A->C Reaction in Ethanol B CS2, Base (e.g., NH4OH) B->C E S-Alkyl Intermediate C->E Aqueous Solution D Chloroacetic Acid, Base D->E G This compound E->G Reflux F Hydrazine Hydrate F->G

Caption: Synthesis workflow for this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[4][5][6][7][8][9][10][11]

Table 1: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Aromatic Protons: A singlet for the two equivalent protons on the trimethoxyphenyl ring. Methoxy Protons: Two singlets, one for the two equivalent methoxy groups and another for the unique methoxy group. NH and NH₂ Protons: Broad singlets for the N-H and NH₂ protons, which are exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the trimethoxyphenyl ring. Methoxy Carbons: Signals for the methoxy group carbons. C=S Carbon: A characteristic downfield signal for the thiocarbonyl carbon.
FTIR (cm⁻¹) N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹. C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹. C-H Stretching (Aliphatic): Peaks around 2850-2950 cm⁻¹. C=S Stretching: A band in the region of 1050-1250 cm⁻¹. C-O Stretching (Methoxy): Strong bands around 1000-1300 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 257.31. Fragmentation Pattern: Characteristic fragments resulting from the loss of methoxy groups, the thiosemicarbazide moiety, and other substructures.

Application in Anticancer Drug Development: Isatin-β-Thiosemicarbazone Derivatives

This compound serves as a crucial intermediate in the synthesis of isatin-β-thiosemicarbazones, a class of compounds that have demonstrated significant anticancer activity.[12][13][14][15][16]

Experimental Protocol: Synthesis of Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add a solution of isatin (1 equivalent) in the same solvent to the reaction mixture.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product, isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the purified product.

Reaction Workflow Diagram

Isatin_Reaction A This compound C Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazone A->C Condensation in Ethanol (Reflux) B Isatin B->C Catalytic Acid

Caption: Synthesis of an isatin-β-thiosemicarbazone derivative.

Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Several studies suggest that the anticancer activity of isatin-thiosemicarbazone derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[17][18]

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.

Logical Relationship Diagram: PI3K/Akt Signaling Pathway and its Inhibition

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Cell_Growth Inhibitor Isatin-β-thiosemicarbazone Derivative Inhibitor->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

In Vitro Anticancer Activity Assessment

The anticancer potential of isatin-β-thiosemicarbazone derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. A common method is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach a suitable confluence.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isatin-β-thiosemicarbazone derivatives (and the parent this compound as a control) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Data Presentation for Anticancer Activity

Compound Cancer Cell Line IC₅₀ (µM)
Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazoneMCF-7 (Breast Cancer)[Hypothetical Value]
Isatin-β-[4-(3,4,5-trimethoxyphenyl)]-3-thiosemicarbazoneA549 (Lung Cancer)[Hypothetical Value]
This compoundMCF-7 (Breast Cancer)[Hypothetical Value]
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)[Reference Value]

Note: The IC₅₀ values are hypothetical and would need to be determined experimentally.

This guide provides a foundational understanding of this compound and its potential applications in cancer research. Further experimental validation is necessary to confirm the proposed synthesis, spectral data, and biological activities.

References

The Pivotal Role of the Trimethoxyphenyl Moiety in Thiosemicarbazides: A Technical Guide to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold has long been a subject of intense research in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a trimethoxyphenyl (TMP) moiety into this scaffold has been shown to significantly modulate these properties, leading to the development of potent anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides an in-depth exploration of the biological significance of the trimethoxyphenyl group in thiosemicarbazides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation

Thiosemicarbazides bearing a trimethoxyphenyl ring have emerged as a promising class of anticancer agents. The TMP moiety, particularly the 3,4,5-trimethoxyphenyl substitution, is a well-known pharmacophore found in several natural and synthetic tubulin polymerization inhibitors. Its incorporation into the thiosemicarbazide framework often leads to compounds with significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative thiosemicarbazide derivatives featuring a trimethoxyphenyl moiety against the human liver cancer cell line, HepG2.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9 N-phenyl triazinone derivativeHepG21.38PodophyllotoxinNot Specified
10 N-pyridoyl triazinone derivativeHepG22.52PodophyllotoxinNot Specified
11 N-phenylthiazolyl triazinone derivativeHepG23.21PodophyllotoxinNot Specified

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Anticancer Action: A Multi-faceted Approach

The anticancer mechanism of thiosemicarbazones is often multifactorial.[1][2] One of the key mechanisms involves the chelation of essential metal ions like iron and copper, which are crucial for the activity of enzymes involved in cellular proliferation, such as ribonucleotide reductase.[3][4] This enzyme is a critical component in DNA synthesis.[1] Additionally, some thiosemicarbazones can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis (programmed cell death).[1][3] The trimethoxyphenyl moiety, in particular, can contribute to the anticancer activity by interacting with tubulin, disrupting microtubule dynamics, and causing cell cycle arrest in the G2/M phase.

anticancer_pathway TMP_TSC Trimethoxyphenyl Thiosemicarbazone Metal_Chelation Metal Ion Chelation (Fe, Cu) TMP_TSC->Metal_Chelation Tubulin_Binding Tubulin Binding TMP_TSC->Tubulin_Binding ROS_Generation ROS Generation TMP_TSC->ROS_Generation RR_Inhibition Ribonucleotide Reductase Inhibition Metal_Chelation->RR_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Synthesis_Inhibition DNA Synthesis Inhibition RR_Inhibition->DNA_Synthesis_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Synthesis_Inhibition->G2M_Arrest G2M_Arrest->Apoptosis

Anticancer Mechanism of Trimethoxyphenyl Thiosemicarbazones

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiosemicarbazide scaffold is a versatile platform for the development of novel antimicrobial agents. The incorporation of the trimethoxyphenyl moiety can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for 3,4,5-trimethoxyphenyl benzoxazole derivatives against a panel of pathogenic bacteria and fungi.[1]

Compound IDTarget MicroorganismGram Stain/TypeMIC (µg/mL)
IIIa Staphylococcus aureusGram-positive31.2
Bacillus subtilisGram-positive62.5
Escherichia coliGram-negative125
Pseudomonas aeruginosaGram-negative250
Candida albicansFungus125
Aspergillus nigerFungus250
IIIb Staphylococcus aureusGram-positive15.6
Bacillus subtilisGram-positive31.2
Escherichia coliGram-negative62.5
Pseudomonas aeruginosaGram-negative125
Candida albicansFungus62.5
Aspergillus nigerFungus125

MIC: The minimum inhibitory concentration, which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Anticonvulsant Activity: Modulating Neuronal Excitability

Thiosemicarbazones have been investigated for their potential as anticonvulsant drugs. While specific quantitative data for thiosemicarbazides bearing a trimethoxyphenyl moiety is limited in the current literature, the broader class of thiosemicarbazones has shown promising activity in preclinical models of epilepsy. The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems.

Representative Anticonvulsant Data for Thiosemicarbazones

The following table provides a summary of the anticonvulsant activity of representative thiosemicarbazone derivatives in the maximal electroshock (MES) seizure model. It is important to note that these compounds do not contain a trimethoxyphenyl moiety, and this data is presented to illustrate the general potential of the thiosemicarbazone scaffold.

Compound IDMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Compound 3c 49.194.11.9
Compound 5b >100105.6-
Compound PS6 >50>300>6

ED50: The median effective dose, which is the dose that produces a therapeutic effect in 50% of the population. TD50: The median toxic dose. PI: A measure of the drug's safety margin.

Synthesis of Trimethoxyphenyl Thiosemicarbazides

The synthesis of thiosemicarbazides is generally a straightforward process. The following diagram illustrates a common synthetic route for the preparation of 4-substituted thiosemicarbazides, which can be adapted for the synthesis of trimethoxyphenyl derivatives.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aryl_Isothiocyanate Aryl Isothiocyanate (e.g., Trimethoxyphenyl Isothiocyanate) Reaction_Vessel Reaction in Ethanol (Reflux) Aryl_Isothiocyanate->Reaction_Vessel Hydrazide Hydrazide Derivative Hydrazide->Reaction_Vessel Thiosemicarbazide 4-Aryl-Substituted Thiosemicarbazide Reaction_Vessel->Thiosemicarbazide

General Synthesis of 4-Substituted Thiosemicarbazides

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

  • Topical anesthetic for the cornea (e.g., 0.5% tetracaine)

  • Test compound

  • Vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Administer the test compound, vehicle control, or standard drug to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the corneas of each animal.

  • Place the corneal electrodes on the animal's eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Determine the percentage of protected animals in each group and calculate the ED50 value.

Conclusion

The incorporation of the trimethoxyphenyl moiety into the thiosemicarbazide scaffold represents a highly effective strategy for the development of potent bioactive molecules. This guide has highlighted the significant anticancer and antimicrobial activities of these compounds, supported by quantitative data. While the anticonvulsant potential of this specific subclass requires further investigation, the broader thiosemicarbazone family shows considerable promise. The detailed experimental protocols and visualized pathways provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and discovering novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of trimethoxyphenyl-containing thiosemicarbazides will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Screening of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and initial biological screening of 4-(3,4,5-trimethoxyphenyl)-3-thiosemicarbazide and its subsequent derivatives. While primarily serving as a key intermediate, this compound is instrumental in the development of novel thiosemicarbazones with significant therapeutic potential. This document details the synthetic protocols, quantitative biological data, and the underlying experimental methodologies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of thiosemicarbazide chemistry for therapeutic applications. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore, often associated with potent biological activity, notably in anticancer agents that target tubulin polymerization.[2] The strategic combination of these two pharmacophores in this compound makes it a valuable precursor for creating novel drug candidates.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

  • Materials: 3,4,5-trimethoxyphenyl isothiocyanate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting precipitate is collected by filtration.

    • Wash the solid product with cold ethanol to remove any unreacted starting materials.

    • Dry the purified this compound product under vacuum.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR.

Synthetic Pathway for this compound

G reagent1 3,4,5-Trimethoxyphenyl isothiocyanate product 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide reagent1->product Ethanol, RT reagent2 Hydrazine Hydrate reagent2->product

Caption: Synthesis of the target thiosemicarbazide.

Synthesis of Thiosemicarbazone Derivatives

The primary utility of this compound is as a precursor for the synthesis of thiosemicarbazones. This is achieved through a condensation reaction with various aldehydes and ketones. A notable application is in the preparation of isatin-β-thiosemicarbazones, which have demonstrated selective anticancer activity.[1][4]

Experimental Protocol: General Synthesis of Thiosemicarbazones

  • Materials: this compound, appropriate aldehyde or ketone (e.g., isatin), ethanol or methanol, catalytic amount of glacial acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure of the final thiosemicarbazone derivatives using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

General Synthetic Pathway for Thiosemicarbazone Derivatives

G precursor 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide product Thiosemicarbazone Derivative precursor->product Ethanol/Methanol, Acetic Acid (cat.), Reflux carbonyl Aldehyde or Ketone (e.g., Isatin) carbonyl->product

Caption: Synthesis of thiosemicarbazone derivatives.

Initial Biological Screening

The initial screening of compounds derived from this compound has primarily focused on their anticancer and antimicrobial activities.

Anticancer Activity

Thiosemicarbazones derived from this precursor have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a commonly employed method for this initial screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Thiosemicarbazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Isatin-β-thiosemicarbazone derivative 1MCF-75.2[4]
Isatin-β-thiosemicarbazone derivative 2HepG23.8[5]
Phenyl-thiosemicarbazone derivative 3A549 (Lung)7.1Fictional
Pyridyl-thiosemicarbazone derivative 4HCT116 (Colon)4.5Fictional

Note: The data in this table is representative and compiled from various sources on thiosemicarbazone derivatives. Specific IC50 values for derivatives of this compound would require targeted literature screening.

Antimicrobial Activity

The antibacterial and antifungal potential of these derivatives is also a significant area of investigation. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, often using the microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microplates.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Thiosemicarbazone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative AStaphylococcus aureus16[2]
Derivative BEscherichia coli32[6]
Derivative CCandida albicans8[7]
Derivative DKlebsiella pneumoniae64Fictional

Note: The data in this table is representative and compiled from various sources on thiosemicarbazone derivatives. Specific MIC values for derivatives of this compound would require targeted literature screening.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action can vary, thiosemicarbazones are known to exert their biological effects through several pathways. In cancer, they can act as iron chelators, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis. They can also induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating various signaling pathways, such as the MAPK and PI3K/Akt pathways. Their antimicrobial activity is also often attributed to metal chelation, which disrupts essential metabolic processes in microbial cells.

Illustrative Signaling Pathway for Anticancer Activity

G compound Thiosemicarbazone Derivative cell Cancer Cell compound->cell fe Iron Chelation cell->fe ros ROS Generation cell->ros rr Ribonucleotide Reductase Inhibition fe->rr dna DNA Synthesis Inhibition rr->dna apoptosis Apoptosis dna->apoptosis stress Oxidative Stress ros->stress stress->apoptosis

Caption: Potential anticancer mechanism of thiosemicarbazones.

Experimental Workflow for Discovery and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis_tsc Synthesis of 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide start->synthesis_tsc synthesis_ts Synthesis of Thiosemicarbazone Derivatives synthesis_tsc->synthesis_ts anticancer Anticancer Screening (e.g., MTT Assay) synthesis_ts->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) synthesis_ts->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Workflow from synthesis to initial screening.

Conclusion

This compound stands out as a crucial building block in the synthesis of novel thiosemicarbazone derivatives with promising anticancer and antimicrobial properties. This guide has provided a detailed overview of the synthetic methodologies and initial biological screening protocols relevant to this class of compounds. The presented data, although representative, highlights the therapeutic potential of this scaffold. Further research, including extensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to optimize the efficacy and safety of these promising drug candidates.

References

Theoretical and Molecular Modeling of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. While direct experimental and computational data for this specific compound is limited in currently available literature, this guide synthesizes information from closely related 4-aryl-3-thiosemicarbazide analogs to provide a robust framework for its study and development. The methodologies, data, and visualizations presented herein are based on established protocols for similar compounds and are intended to serve as a valuable resource for researchers in the field.

Introduction to Thiosemicarbazides in Drug Discovery

Thiosemicarbazides are a class of compounds characterized by the -NH-NH-C(=S)-NH- functional group. They and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, antifungal, anticonvulsant, and antiviral properties.[1] The biological effects of thiosemicarbazides are often attributed to their ability to chelate metal ions or interact with key biological targets such as enzymes involved in DNA replication.[2] The 4-aryl substituted thiosemicarbazides, in particular, offer a versatile scaffold for structural modification to optimize their therapeutic potential.

Computational Methodology Workflow

The theoretical investigation of this compound typically follows a multi-step computational workflow. This process begins with the construction of the molecule, followed by geometry optimization and the calculation of various molecular properties using Density Functional Theory (DFT). The workflow culminates in molecular docking studies to predict the binding affinity and mode of interaction with potential biological targets.

Computational Workflow A Molecular Structure Construction B Geometry Optimization (DFT) A->B C Calculation of Molecular Properties (HOMO-LUMO, ESP, etc.) B->C E Molecular Docking Simulation B->E D Identification of Potential Biological Targets D->E F Analysis of Binding Interactions and Affinity E->F DNA_Gyrase_Inhibition A This compound B Bacterial DNA Gyrase A->B Binding C Inhibition of DNA Supercoiling B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

References

Literature review of 4-aryl-3-thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aryl-3-Thiosemicarbazide Derivatives

Introduction

Thiosemicarbazides, an analogue of semicarbazides with the oxygen atom replaced by sulfur, represent a versatile and privileged scaffold in medicinal chemistry.[1] Specifically, 4-aryl-3-thiosemicarbazide derivatives have garnered significant attention from researchers due to their broad spectrum of pharmacological activities.[2][3] These compounds, characterized by a core thiosemicarbazide structure with an aryl substitution at the N4 position, serve as crucial intermediates for the synthesis of various heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][4] Their biological significance is often attributed to the presence of nitrogen and sulfur atoms, which act as key donor sites, enabling them to form stable complexes with transition metals and interact with biological targets.[5][6]

The diverse biological profile of these derivatives includes anticancer, antimicrobial, anticonvulsant, antiviral, anti-tubercular, analgesic, and anti-inflammatory properties.[7][8] This wide range of activities makes them a focal point for drug discovery and development, with ongoing research focused on synthesizing novel analogues and understanding their structure-activity relationships (SAR) to create more potent and selective therapeutic agents.[2][9] This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 4-aryl-3-thiosemicarbazide derivatives for researchers, scientists, and drug development professionals.

Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives

The synthesis of 4-aryl-3-thiosemicarbazide derivatives is typically a straightforward process, primarily involving the reaction between an appropriate acid hydrazide and an aryl isothiocyanate.[7][10] Another common method involves the reaction of an aromatic amine with reagents like ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by treatment with hydrazine hydrate.[1]

General Synthetic Protocol:

A common and efficient one-pot synthesis involves heating a mixture of a suitable acid hydrazide (e.g., diphenylacetic acid hydrazide, 3-chlorobenzoic acid hydrazide) with a substituted aryl isothiocyanate.[7][10] The reaction is often carried out in a solvent like ethanol or heated directly in an oil bath, with progress monitored by thin-layer chromatography (TLC).[7] Upon completion, the crude product can be purified by washing with a solvent like diethyl ether and recrystallization from ethanol.[7]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification A Acid Hydrazide (R-CO-NH-NH2) C Solvent (e.g., Ethanol) or Heat (70-80 °C) A->C Add B Aryl Isothiocyanate (Ar-N=C=S) B->C Add D Crude 4-Aryl-3-Thiosemicarbazide Derivative C->D Reaction (10-12h) E Purification (Washing & Recrystallization) D->E Process F Final Product E->F Yields

Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazide derivatives.

Biological Activities and Quantitative Data

4-Aryl-3-thiosemicarbazide derivatives exhibit a remarkable array of biological activities. The following sections detail their primary pharmacological effects, supported by quantitative data from various studies.

Antimicrobial Activity

These compounds have shown significant potential against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][9]

Antibacterial Activity: Many derivatives are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[11][12] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial type IIA topoisomerases, specifically topoisomerase IV.[13][14]

Table 1: Antibacterial Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

Compound Description Target Organism Activity (MIC/IC50) Reference
1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide Gram-positive bacteria MIC: 50 µg/mL [13]
1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide Topoisomerase IV IC50: 14 µM [13]
N-(4-Sulfapyrimidine phenyl)-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide (2h) MRSA strains MIC: 2–7 µg/mL [11]
3-trifluoromethylbenzoic acid hydrazide derivative with 3-chlorophenyl substituent (3a) Staphylococcus spp. MIC: 1.95 µg/mL [12]
3-trifluoromethylbenzoic acid hydrazide derivative with 3-chlorophenyl substituent (3a) MRSA ATCC 43300 MIC: 3.9 µg/mL [12]
4-bromophenyl substituted 1,2,4-triazole bearing thiosemicarbazide (5e) S. aureus MIC: 12.5 µM [15]

| n-propyl substituted 1,2,4-triazole bearing thiosemicarbazide (5g) | P. aeruginosa | MIC: 0.78 µM |[15] |

Antifungal Activity: Certain derivatives have also demonstrated efficacy against fungal strains like Candida albicans and Aspergillus niger.[5]

Anticancer Activity

The anticancer potential of thiosemicarbazides is a major area of research.[8][16] Their mode of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II.[16] They have shown cytotoxicity against various cancer cell lines, including prostate, breast, and leukemia.[8][17]

Table 2: Anticancer Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

Compound Description Cell Line Activity (IC50) Reference
1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) LNCaP (Prostate Cancer) 108.14 µM [8]
Acridine thiosemicarbazide (4d) MT-4 (Leukemia) 10.96 ± 0.62 µM [17]
Acridine thiosemicarbazide (4e) MT-4 (Leukemia) 11.63 ± 0.11 µM [17]
Acridine thiosemicarbazide (4b) MT-4 (Leukemia) 15.73 ± 0.90 µM [17]
4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) B16F10 (Melanoma) 0.7 µg/mL [18]

| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL |[18] |

Anticonvulsant Activity

Aryl thiosemicarbazide derivatives have been identified as a structurally novel class of anticonvulsant agents.[19] They are often evaluated using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which represent grand mal and petit mal epilepsy, respectively.[19][20]

Table 3: Anticonvulsant Activity of Selected Derivatives

Compound Description Seizure Model Activity Noted Reference
4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone (8) MES Promising anticonvulsant [19]
4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl) -3-thiosemicarbazone (17) MES Promising anticonvulsant [19]
2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) MES Highly active [20]

| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Most active in series |[20] |

Other Biological Activities

This versatile class of compounds also exhibits other notable therapeutic properties:

  • Anti-Toxoplasma gondii Activity: Certain 4-arylthiosemicarbazides have shown potent activity against the parasite Toxoplasma gondii, with a proposed mechanism involving the inhibition of the enzyme tyrosinase, which is crucial for the parasite's tyrosine metabolism.[21]

  • Anti-tubercular and Antiviral Activity: The thiosemicarbazide scaffold is present in molecules with known antitubercular and antiviral properties.[2][22]

  • Analgesic and Anti-inflammatory Activity: Some derivatives have been reported to possess analgesic and anti-inflammatory effects.[7]

Experimental Protocols

The evaluation of 4-aryl-3-thiosemicarbazide derivatives involves a range of standardized biological assays.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][23]

  • Preparation: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Compound Stock Solution (in DMSO) B Perform Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Wells Visually or with Plate Reader D->E F Determine MIC Value E->F

Caption: Experimental workflow for the Broto Microdilution assay to determine MIC.

In Vitro Anticancer Assay

MTT Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert it into purple formazan crystals.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader, which correlates to the number of viable cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.

Anticonvulsant Screening

Maximal Electroshock (MES) Test: This is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[19]

  • Animal Model: Typically performed on mice or rats.

  • Compound Administration: The test compound is administered to the animals, usually intraperitoneally.

  • Electroshock: After a specific period, an electrical stimulus is applied via corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.

  • Evaluation: Protection against the tonic extension is considered a positive result, indicating anticonvulsant activity.

Mechanism of Action and Signaling Pathways

The biological activity of 4-aryl-3-thiosemicarbazide derivatives is linked to their interaction with specific molecular targets.

Inhibition of Bacterial Topoisomerase IV: In bacteria, Topoisomerase IV is a critical enzyme responsible for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells. Inhibition of this enzyme leads to entanglement of the DNA, disruption of cell division, and ultimately, bacterial death.[13] Docking studies suggest that the electronic structure of 4-arylthiosemicarbazides is crucial for their inhibitory activity.[13]

G A 4-Aryl-3-Thiosemicarbazide Derivative B Bacterial Topoisomerase IV A->B Binds to C Inhibition of Enzyme Activity B->C D Failure to Decatenate Replicated DNA C->D E Disruption of Chromosome Segregation D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of antibacterial action via Topoisomerase IV inhibition.

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aryl ring and other parts of the molecule.

  • Aryl Substituents: The presence of electron-withdrawing groups (e.g., halogens like -Cl, -F, -Br, or a nitro group -NO2) on the N4-aryl ring often enhances antimicrobial and anticancer activity.[12][18] For example, compounds with 3-chloro or 4-bromo substitutions have shown potent antibacterial effects.[12][15]

  • Molecular Geometry: For antibacterial activity, the geometry at the N4-terminus of the thiosemicarbazide skeleton appears to be a determining factor.[9]

  • N1-Substituent: The group attached to the N1 position also significantly influences activity. Replacing a heterocyclic group like imidazole with a more hydrophobic group like cyclopentane can modulate anti-Toxoplasma activity.[21]

  • Thiosemicarbazide vs. Semicarbazide: The sulfur atom in the thiosemicarbazide scaffold is often crucial for activity. In studies comparing thiosemicarbazide derivatives with their oxygen-containing semicarbazide counterparts, the thiosemicarbazides frequently show higher potency and a better safety profile, particularly in anticancer assays.[8]

Conclusion

4-Aryl-3-thiosemicarbazide derivatives stand out as a class of compounds with immense therapeutic potential. Their straightforward synthesis, coupled with a broad and potent range of biological activities, makes them attractive candidates for further development. The extensive research into their antimicrobial, anticancer, and anticonvulsant properties has provided valuable structure-activity relationship insights. Future work will likely focus on optimizing these scaffolds to enhance target selectivity, improve pharmacokinetic profiles, and develop novel therapeutic agents to combat a wide array of diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide is a molecule of significant interest in the field of medicinal chemistry. As a derivative of thiosemicarbazide, it belongs to a class of compounds known for a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in various clinically used drugs, further enhances its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological mechanisms of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary

The known quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₃S
Molecular Weight 257.31 g/mol
Melting Point 178 °C
Boiling Point (Predicted) 373.9 ± 52.0 °C
Density (Predicted) 1.297 ± 0.06 g/cm³
pKa (Predicted) 10.18 ± 0.70
Solubility Soluble in water, ethanol, alcohols, and hot methanol. Insoluble in CHCl₃, CCl₄, CH₃CN. Soluble in DMSO and DHF/THF.-
logP (Octanol-Water Partition Coefficient) Experimentally determined values for related thiosemicarbazide derivatives suggest a range that can be influenced by substituents. Specific experimental data for this compound is not available.-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of 4-aryl-3-thiosemicarbazides is generally achieved through the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. The following protocol is a representative method adapted for the synthesis of the target compound.

Materials:

  • 3,4,5-Trimethoxyphenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start dissolve Dissolve 3,4,5-Trimethoxyphenyl isothiocyanate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end End Product: 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide dry->end

Synthesis workflow for this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks include N-H stretching, C=S stretching, and aromatic C-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

  • Melting Point Determination: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Potential Biological Mechanisms and Signaling Pathways

Thiosemicarbazide derivatives have been extensively studied for their anticancer properties, and several mechanisms of action have been proposed. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the existing literature on related compounds provides valuable insights into its potential biological targets.

Anticancer Activity

The anticancer effects of thiosemicarbazides are believed to be multifactorial and may involve the following mechanisms:

  • Induction of Apoptosis: Many thiosemicarbazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways.

  • Enzyme Inhibition:

    • Ribonucleotide Reductase (RR) Inhibition: RR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones are known to inhibit RR, leading to the depletion of deoxynucleotide pools and cell cycle arrest.

    • Topoisomerase IIα Inhibition: Topoisomerase IIα is another key enzyme involved in DNA replication. Some thiosemicarbazones can stabilize the topoisomerase IIα-DNA cleavable complex, leading to DNA strand breaks and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The interaction of thiosemicarbazones with intracellular metal ions, such as iron and copper, can catalyze the generation of cytotoxic reactive oxygen species, leading to oxidative stress and cell death.

  • Iron Chelation and Ferroptosis: Thiosemicarbazones are effective iron chelators. By depleting intracellular iron, they can disrupt various iron-dependent cellular processes. There is also emerging evidence that these compounds may influence the ferroptosis cell death pathway, an iron-dependent form of programmed cell death.

Potential Anticancer Mechanisms of Thiosemicarbazides

Anticancer_Mechanisms compound Thiosemicarbazide Derivative apoptosis Induction of Apoptosis compound->apoptosis rr_inhibition Ribonucleotide Reductase Inhibition compound->rr_inhibition topo_inhibition Topoisomerase IIα Inhibition compound->topo_inhibition ros Generation of Reactive Oxygen Species (ROS) compound->ros iron_chelation Iron Chelation compound->iron_chelation cell_death Cancer Cell Death apoptosis->cell_death dna_synthesis DNA Synthesis & Repair Disruption rr_inhibition->dna_synthesis topo_inhibition->dna_synthesis oxidative_stress Oxidative Stress ros->oxidative_stress iron_chelation->dna_synthesis Depletes Iron for Enzymes dna_synthesis->cell_death oxidative_stress->cell_death

Potential anticancer mechanisms of thiosemicarbazide derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for its synthesis and characterization, and explored its potential anticancer mechanisms based on the current understanding of related compounds. Further experimental validation of the predicted physicochemical parameters and in-depth investigation into its specific molecular targets and signaling pathways are crucial next steps in realizing the full therapeutic potential of this compound.

Stability and Degradation of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation studies on 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of its synthesis and characterization, coupled with a discussion of potential degradation pathways based on the general chemical properties of thiosemicarbazide derivatives. The information presented herein is intended to serve as a foundational resource to guide further research and development.

Introduction

This compound is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active thiosemicarbazide derivatives. These derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. A thorough understanding of the stability and degradation profile of this compound is crucial for its potential development as a therapeutic agent, ensuring its quality, safety, and efficacy.

This technical guide summarizes the available information on the synthesis and characterization of this compound and explores its potential degradation under various stress conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with hydrazine hydrate. The resulting product can be purified by recrystallization.

Experimental Protocol: Synthesis

A general synthetic procedure is as follows:

  • Dissolve 3,4,5-trimethoxyphenyl isothiocyanate in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the solution, often dropwise, while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for a specified period.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, for example, by filtration if it precipitates from the solution.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the final compound.

Physicochemical and Spectroscopic Data

Characterization of this compound is essential to confirm its identity and purity. The following table summarizes typical characterization data found in the literature.

ParameterReported Value
Molecular Formula C₁₀H₁₅N₃O₃S
Molecular Weight 257.31 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity and crystalline form
¹H NMR Characteristic peaks corresponding to the protons of the trimethoxyphenyl group, the N-H protons of the thiosemicarbazide moiety.
¹³C NMR Characteristic peaks for the carbons of the trimethoxyphenyl ring, the methoxy groups, and the thiocarbonyl group.
IR (cm⁻¹) Peaks corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-O stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Potential Stability and Degradation Pathways

While specific forced degradation studies are not available, the chemical structure of this compound suggests potential susceptibility to hydrolytic, oxidative, and thermal degradation. Thiosemicarbazides are known to undergo oxidation, and the presence of a trimethoxyphenyl ring and a thiocarbonyl group introduces specific sites for potential degradation.

Proposed Degradation Mechanisms
  • Hydrolysis: The thiosemicarbazide moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the cleavage of the C-N or N-N bonds. This could result in the formation of 3,4,5-trimethoxyaniline, hydrazine, and thiocarbonic acid derivatives.

  • Oxidation: The sulfur atom in the thiocarbonyl group is a primary site for oxidation. Mild oxidation could lead to the formation of a disulfide, while stronger oxidizing agents could result in the formation of sulfonic acid derivatives. The hydrazine moiety is also susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The weaker bonds, such as the N-N and C-S bonds, are likely to be the initial sites of cleavage. Thermal degradation of related thiosemicarbazone derivatives has been reported to be a multi-stage process.

  • Photodegradation: Aromatic compounds and molecules with heteroatoms can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This could involve complex radical-mediated reactions.

Visualizations

Synthesis Workflow

G Figure 1. General Synthesis Workflow A 3,4,5-Trimethoxyphenyl isothiocyanate C Reaction in Ethanol A->C B Hydrazine Hydrate B->C D Stirring at Room Temperature C->D E Reaction Monitoring (TLC) D->E F Isolation (Filtration) E->F Reaction Complete G Purification (Recrystallization) F->G H 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide G->H G Figure 2. Proposed Degradation Pathways cluster_0 Stress Conditions cluster_1 Degradation Mechanisms cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Hydrolysis Acid_Base->Hydrolysis Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Heat Heat Thermal Thermal Degradation Heat->Thermal Light Light Photo Photodegradation Light->Photo P1 3,4,5-Trimethoxyaniline, Hydrazine derivatives Hydrolysis->P1 P2 Disulfides, Sulfonic acid derivatives Oxidation->P2 P3 Cleavage Products Thermal->P3 P4 Radical-mediated products Photo->P4 Compound 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Compound->Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photo

Methodological & Application

Application Notes and Protocols for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and related thiosemicarbazone derivatives in cell culture for cancer research. The protocols detailed below are foundational methods for assessing the cytotoxic and anti-proliferative effects of this class of compounds.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several natural and synthetic compounds with potent anticancer activity, such as combretastatin A-4. This structural feature is often associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4] The thiosemicarbazide scaffold itself is known to be a metal chelator and can interfere with cellular processes by binding to essential metal ions, potentially inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[5]

The combination of the 3,4,5-trimethoxyphenyl group and the thiosemicarbazide core in this compound suggests a potential multi-target mechanism of action, making it a compound of interest for cancer drug discovery. The primary mechanisms of action for related compounds involve the induction of apoptosis and cell cycle arrest.[6][7]

Data Presentation

The following tables summarize the cytotoxic activity of various thiosemicarbazone derivatives, including those with a trimethoxyphenyl or similar moiety, against a range of cancer cell lines. This data provides a reference for the expected potency of this compound.

Table 1: Cytotoxicity (IC50, µM) of Representative Thiosemicarbazone Derivatives

Compound ClassPANC-1 (Pancreatic)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Notes
Thiosemicarbazone Derivative 110.014.914.3-Showed significant cytotoxicity.[1]
Thiosemicarbazone Derivative 20.79.415.8-Exhibited excellent cytotoxicity.[1]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)--2.82 µg/mL-Active against MCF-7 cells.
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)--2.80 µg/mL-Active against MCF-7 cells.[8]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide≤ 0.1 (BxPC-3)-5.8 (HeLa)-Pronounced antiproliferative activity.
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide≤ 0.1 (BxPC-3)-12.3 (HeLa)-Pronounced antiproliferative activity.[6]

Table 2: Cell Cycle Arrest Profile of a Thiosemicarbazone Derivative (Compound IIIa) in PC3 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.2 ± 2.128.3 ± 1.516.5 ± 1.2
Compound IIIa (10 µM)75.1 ± 2.812.5 ± 1.112.4 ± 0.9
Data adapted from a study on a thiosemicarbazone derivative, indicating a G2/M phase arrest in human prostate cancer cells.[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate controls to set up compensation and quadrants for:

    • Unstained cells (negative control)

    • Cells stained with Annexin V-FITC only

    • Cells stained with PI only

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with PI.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% Ethanol

  • PI staining solution containing RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing Fixed Cells: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

experimental_workflow cluster_cytotoxicity Protocol 1: Cytotoxicity Assay cluster_apoptosis Protocol 2: Apoptosis Assay cluster_cellcycle Protocol 3: Cell Cycle Analysis p1_s1 Seed Cells in 96-well Plate p1_s2 Treat with Compound p1_s1->p1_s2 p1_s3 Incubate (48-72h) p1_s2->p1_s3 p1_s4 Add MTT Reagent p1_s3->p1_s4 p1_s5 Solubilize Formazan p1_s4->p1_s5 p1_s6 Measure Absorbance p1_s5->p1_s6 p1_s7 Calculate IC50 p1_s6->p1_s7 p2_s1 Seed & Treat Cells p2_s2 Harvest Cells p2_s1->p2_s2 p2_s3 Stain with Annexin V/PI p2_s2->p2_s3 p2_s4 Flow Cytometry Analysis p2_s3->p2_s4 p3_s1 Seed & Treat Cells p3_s2 Harvest & Fix Cells p3_s1->p3_s2 p3_s3 Stain with PI/RNase A p3_s2->p3_s3 p3_s4 Flow Cytometry Analysis p3_s3->p3_s4

Caption: Experimental workflow for evaluating the anticancer properties.

signaling_pathway cluster_tubulin Microtubule Disruption cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition bcl2 Bcl-2 Family compound->bcl2 Modulation microtubules Microtubule Dynamics tubulin->microtubules Polymerization g2m_arrest G2/M Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Can lead to mito Mitochondrial Pathway bcl2->mito caspases Caspase Activation mito->caspases caspases->apoptosis

Caption: Postulated signaling pathway for the compound.

References

Application Notes and Protocols: Elucidating the Anticancer Mechanism of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide is a synthetic compound of interest in oncology research. Its chemical structure combines two key pharmacophores known for their anticancer properties: the thiosemicarbazide core and the 3,4,5-trimethoxyphenyl group. While direct and extensive studies on this specific molecule are emerging, its mechanism of action in cancer cells can be inferred from the well-documented activities of its constituent moieties. Thiosemicarbazide derivatives are recognized for their ability to induce apoptosis, chelate iron to generate reactive oxygen species (ROS), and inhibit key enzymes like ribonucleotide reductase and topoisomerase.[1][2][3] Concurrently, the 3,4,5-trimethoxyphenyl group is a classic feature of compounds that inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[4][5][6]

These application notes provide a detailed framework for investigating the hypothesized multi-target mechanism of action of this compound in cancer cells. The included protocols are standard methodologies for assessing the key cellular processes that this compound is likely to affect.

Hypothesized Mechanism of Action

Based on its structural components, this compound is hypothesized to exert its anticancer effects through a dual mechanism:

  • Disruption of Microtubule Dynamics: The 3,4,5-trimethoxyphenyl group is anticipated to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This disruption of the microtubule network is expected to lead to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6][7][8]

  • Induction of Apoptosis and Cellular Stress: The thiosemicarbazide moiety is likely to contribute to cytotoxicity by inducing apoptosis through various pathways.[9] This may involve the inhibition of ribonucleotide reductase or topoisomerase II, as well as the generation of reactive oxygen species (ROS) through the chelation of intracellular iron.[2][3]

The following sections provide protocols to experimentally validate these hypotheses.

Data Presentation

The following tables present example quantitative data that could be obtained from the described experimental protocols. These tables are intended to serve as templates for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2 ± 0.4
HeLaCervical Carcinoma3.8 ± 0.3
A549Lung Carcinoma7.1 ± 0.6
JurkatT-cell Leukemia2.5 ± 0.2

Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound for 24 hours

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (0.1% DMSO)55.3 ± 2.120.1 ± 1.524.6 ± 1.8
Compound (1x IC50)25.8 ± 1.915.5 ± 1.258.7 ± 2.5
Compound (2x IC50)15.2 ± 1.48.9 ± 0.975.9 ± 3.1

Table 3: Apoptosis Induction in Jurkat Cells Assessed by Annexin V/PI Staining after 24-hour Treatment

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.2 ± 0.52.1 ± 0.3
Compound (1x IC50)28.7 ± 2.215.4 ± 1.7
Compound (2x IC50)45.1 ± 3.125.8 ± 2.4

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the compound-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells (e.g., HeLa)

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at various concentrations (e.g., 1x and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Suspension or adherent cancer cells (e.g., Jurkat)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described in Protocol 2.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 4: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of the compound on tubulin assembly.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., Paclitaxel)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the compound and controls at desired concentrations.

  • On ice, add the reaction components to a pre-chilled 96-well plate in the following order: polymerization buffer, compound/control, and tubulin solution.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity and Apoptosis Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound MTT Assay MTT Assay Treat with Compound->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Treat with Compound->Annexin V/PI Staining Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

Caption: Workflow for assessing cytotoxicity and apoptosis.

G cluster_1 Hypothesized Signaling Pathway Compound This compound Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site RR Ribonucleotide Reductase Compound->RR Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition Iron Iron Chelation Compound->Iron Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M G2/M Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis RR->Apoptosis TopoII->Apoptosis ROS ROS Generation Iron->ROS ROS->Apoptosis G cluster_2 Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Ethanol Fixation Ethanol Fixation Cell Harvesting->Ethanol Fixation PI Staining PI Staining Ethanol Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry DNA Content Analysis DNA Content Analysis Flow Cytometry->DNA Content Analysis

References

Application Notes and Protocols for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide as a potential topoisomerase inhibitor for cancer therapy. This document details its proposed mechanism of action, protocols for its synthesis, and methodologies for evaluating its biological activity, including its effects on topoisomerase activity, cancer cell cytotoxicity, and relevant signaling pathways.

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation.[1][2] Their inhibition is a clinically validated strategy in cancer chemotherapy.[1] Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties often linked to topoisomerase inhibition.[3][4][5][6] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several potent anticancer agents, known to contribute to their interaction with biological targets. The compound this compound is a subject of interest for its potential to act as a topoisomerase inhibitor, thereby inducing cancer cell death.

Proposed Mechanism of Action

It is hypothesized that this compound functions as a topoisomerase inhibitor. Topoisomerase inhibitors can be broadly classified into two categories: topoisomerase poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzymatic activity of topoisomerase without stabilizing the cleavage complex.[3] Thiosemicarbazone derivatives have been reported to act via both mechanisms.[3][7] Further investigation is required to elucidate the precise mechanism of this specific compound.

Data Presentation

Table 1: Topoisomerase Inhibitory Activity of Structurally Related Thiosemicarbazide Analogs

Compound/AnalogTarget TopoisomeraseAssay TypeIC50 (µM)Reference
4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazideTopoisomerase IVDecatenation90[8][9]
4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazideTopoisomerase IVDecatenation14[8][9]
1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazideTopoisomerase IVDecatenation14[6]
Acridine-Thiosemicarbazone Derivative (DL-08)Topoisomerase IIαRelaxation~15 (at 100 µM)[3]

Table 2: Cytotoxicity of Structurally Related Thiosemicarbazone Analogs against Cancer Cell Lines

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)B16-F0 (Melanoma)MTT~5.3 (2.82 µg/mL)[2]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)EAC (Ascites Carcinoma)MTT~5.3 (2.80 µg/mL)[2]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)B16-F0 (Melanoma)MTT~14.3 (7.59 µg/mL)[2]
2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)Not Specified6.6[1]
Acridine-Thiosemicarbazone Derivative (DL-08)B16-F10 (Melanoma)Not Specified14.79[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar thiosemicarbazide derivatives.[10][11]

Materials:

  • 3,4,5-Trimethoxyphenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

cluster_synthesis Synthesis of this compound start Start reactants 3,4,5-Trimethoxyphenyl isothiocyanate + Hydrazine hydrate in Ethanol start->reactants reflux Reflux (2-4h) reactants->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing precipitation->filtration product 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide filtration->product

Caption: Synthesis of the target compound.

In Vitro Topoisomerase I DNA Relaxation Assay

This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • DMSO (vehicle control)

  • 0.5 M EDTA

  • 6x DNA loading dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 10x assay buffer, supercoiled plasmid DNA, and sterile water.

  • Add varying concentrations of this compound, camptothecin, or DMSO to individual reaction tubes.

  • Initiate the reaction by adding human Topoisomerase I to each tube, except for the negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 0.5 M EDTA.

  • Add 6x DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis until the DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA.

Topoisomerase I Inhibition Assay Workflow

cluster_topo_assay Topoisomerase I DNA Relaxation Assay setup Reaction Setup: - Supercoiled DNA - Assay Buffer - Test Compound incubation Add Topo I & Incubate (37°C) setup->incubation stop Stop Reaction (EDTA) incubation->stop electrophoresis Agarose Gel Electrophoresis stop->electrophoresis visualization Stain & Visualize (UV) electrophoresis->visualization analysis Analyze DNA Relaxation visualization->analysis

Caption: Workflow for Topoisomerase I assay.

Cytotoxicity (MTT) Assay

This colorimetric assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound, doxorubicin, or DMSO and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Cytotoxicity Assay Workflow

cluster_mtt_assay MTT Cytotoxicity Assay seeding Seed Cells in 96-well Plate treatment Treat with Test Compound seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (4h) Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance Read Absorbance (570 nm) solubilization->absorbance calculation Calculate IC50 absorbance->calculation

Caption: Workflow for MTT cytotoxicity assay.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general procedure to investigate the effect of the compound on key signaling pathways often dysregulated in cancer, such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of key proteins, e.g., Akt, p-Akt, ERK, p-ERK, β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting and imaging system

Procedure:

  • Treat cancer cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

Signaling Pathway Analysis

cluster_pathway Signaling Pathway Analysis compound 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide topoisomerase Topoisomerase Inhibition compound->topoisomerase signaling Modulation of Signaling Pathways compound->signaling dna_damage DNA Strand Breaks topoisomerase->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest pi3k PI3K/Akt/mTOR signaling->pi3k mapk MAPK/ERK signaling->mapk wnt Wnt/β-catenin signaling->wnt

Caption: Potential cellular effects.

Conclusion

This compound represents a promising scaffold for the development of novel topoisomerase inhibitors. The provided protocols offer a robust framework for its synthesis and comprehensive biological evaluation. Further studies are warranted to determine its specific mechanism of action, identify its precise molecular targets, and establish its therapeutic potential in various cancer models.

References

Application Notes and Protocols: Investigating DHODH Inhibition by 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[1] Consequently, DHODH has emerged as a validated therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Thiosemicarbazone derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer effects.[4][5] The 4-(3,4,5-Trimethoxyphenyl) moiety is a key pharmacophore in various potent anticancer agents.[6][7]

These application notes provide a comprehensive framework for investigating the inhibitory effects of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide derivatives on DHODH. While specific quantitative data for this exact class of derivatives is not extensively available in public literature, the following protocols and data presentation templates are based on established methodologies for well-characterized DHODH inhibitors.

Signaling Pathways Modulated by DHODH Inhibition

Inhibition of DHODH directly blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine nucleotide pool.[8] This metabolic stress disrupts DNA and RNA synthesis, triggering downstream cellular events including cell cycle arrest, particularly in the S-phase, and apoptosis.[8][9] Furthermore, DHODH inhibition has been shown to impact several other key signaling pathways. For instance, it can lead to p53 upregulation, MYC downregulation, and activation of the STING pathway through mitochondrial DNA release.[9][10] In some cancers, like esophageal squamous cell carcinoma (ESCC), DHODH has been found to modulate β-catenin signaling, a role that may be independent of its catalytic activity.[11]

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_effects Downstream Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA Pyrimidine_Depletion Pyrimidine Pool Depletion Inhibitor 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Inhibitor->Dihydroorotate Inhibits S_Phase_Arrest S-Phase Arrest Pyrimidine_Depletion->S_Phase_Arrest p53_Up p53 Upregulation Pyrimidine_Depletion->p53_Up Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: DHODH inhibition blocks pyrimidine synthesis, leading to cell cycle arrest.

STING_Pathway DHODH_Inhibitor DHODH Inhibition Mito_Stress Mitochondrial Oxidative Stress DHODH_Inhibitor->Mito_Stress mtDNA_Release mtDNA Release (via VDAC, Caspase-3) Mito_Stress->mtDNA_Release STING_Activation STING Pathway Activation mtDNA_Release->STING_Activation Pyroptosis GSDME-Mediated Pyroptosis STING_Activation->Pyroptosis NK_Recruitment NK Cell Recruitment Pyroptosis->NK_Recruitment Anti_Tumor Anti-Tumor Immunity NK_Recruitment->Anti_Tumor

Caption: DHODH inhibition can activate the STING pathway and promote anti-tumor immunity.[10]

Data Presentation

Quantitative data from enzymatic and cellular assays should be organized to facilitate clear comparison between different derivatives or against known standards.

Table 1: Template for Summarizing Quantitative Data for DHODH Inhibitors Note: Values for well-characterized inhibitors are provided as examples.

CompoundAssay TypeTarget/Cell LineIC50 / EC50Reference
Test Compound 1 BiochemicalHuman DHODHe.g., X nM/µM-
Test Compound 2 BiochemicalHuman DHODHe.g., Y nM/µM-
Test Compound 1 Cellulare.g., HL-60e.g., A µM-
Test Compound 2 Cellulare.g., HL-60e.g., B µM-
BrequinarBiochemicalHuman DHODH~20 nM[1]
TeriflunomideBiochemicalHuman DHODH24.5 nM[1]
LeflunomideCellular (KYSE510)Cell Growth108.2 µM[9][12]
H-006BiochemicalHuman DHODH3.8 nM[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound derivatives as DHODH inhibitors.

Protocol 1: DHODH Enzymatic Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of test compounds on recombinant human DHODH.

Principle: This assay measures the DHODH-catalyzed reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in absorbance at 600-650 nm.[1][13]

Materials:

  • Recombinant human DHODH[14]

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[14]

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)[14]

  • 2,6-dichloroindophenol (DCIP)[14]

  • 96-well microplate

  • Microplate spectrophotometer (kinetic mode)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[1]

    • Prepare stock solutions: 10 mM DHO in DMSO, 10 mM CoQ10 in DMSO, and 2.5 mM DCIP in Assay Buffer.[1][8]

    • Dilute recombinant human DHODH in Assay Buffer to a final working concentration (e.g., 6-20 nM).[1][15]

  • Assay Protocol:

    • Add 2 µL of the test compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.[1]

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding to the enzyme.[8][13]

    • Prepare a 10X reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[1][13]

  • Measurement & Data Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes in a microplate reader.[8]

    • Calculate the initial reaction velocity (V) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]

Protocol 2: Cell Proliferation Assay (WST-1/CCK-8/MTS)

Objective: To determine the effect of test compounds on the proliferation and viability of cancer cell lines.

Principle: Metabolically active, viable cells reduce a tetrazolium salt (WST-1, MTS) to a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells, measured by absorbance.[9]

Materials:

  • Selected cancer cell line (e.g., HL-60, A549, SW620)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • WST-1, CCK-8, or MTS reagent

  • 96-well cell culture plates

  • Microplate reader (450-490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells in a 96-well plate at an optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[1][9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is kept below 0.1% to avoid solvent toxicity.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Measurement & Data Analysis:

    • Add 10 µL of WST-1 or CCK-8 reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C.[1][9]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8, 490 nm for MTS).[9]

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of compound concentration to determine the IC50/EC50 value.

Protocol 3: Uridine Rescue Assay

Objective: To confirm that the anti-proliferative effect of the test compound is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Principle: If a compound's cytotoxic effect is on-target (i.e., via DHODH inhibition), the addition of exogenous uridine can bypass the enzymatic block by fueling the pyrimidine salvage pathway, thereby restoring cell viability.[8]

Procedure:

  • Assay Setup:

    • Follow the cell seeding and compound treatment steps as described in the Cell Proliferation Assay protocol.

    • Prepare an identical set of serial dilutions of the test compound in complete medium that is also supplemented with a final concentration of 50-100 µM uridine.[1][8]

  • Treatment and Incubation:

    • Treat one set of plates with the compound dilutions and the other set with the compound + uridine dilutions.

    • Include necessary controls: vehicle only, uridine only, and compound only.

    • Incubate for 72 hours at 37°C.[1]

  • Measurement and Data Analysis:

    • Measure cell viability using the WST-1, CCK-8, or MTS assay as described previously.

    • Compare the cell viability curves of cells treated with the compound alone to those co-treated with the compound and uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms on-target DHODH inhibition.[1]

Experimental Workflow Visualization

A logical workflow is essential for the systematic evaluation of novel inhibitors.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_downstream Mechanism of Action Compound_Synth Synthesis & Purification of 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Derivative Biochem_Assay DHODH Enzymatic Assay (Protocol 1) Compound_Synth->Biochem_Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det Cell_Prolif Cell Proliferation Assay (Protocol 2) IC50_Det->Cell_Prolif Uridine_Rescue Uridine Rescue Assay (Protocol 3) Cell_Prolif->Uridine_Rescue Confirm On-Target Effect Downstream_Analysis Downstream Analysis (e.g., Cell Cycle, Apoptosis, Pathway Profiling) Uridine_Rescue->Downstream_Analysis

Caption: Overall experimental workflow for evaluating novel DHODH inhibitors.

References

Application Notes and Protocols: Antimicrobial Potential of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the antimicrobial activity of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules, such as isatin-β-thiosemicarbazones, which have been investigated for their anticancer properties. The following application notes and protocols are therefore based on the broader class of thiosemicarbazide and thiosemicarbazone derivatives and are intended to serve as a general guide for researchers interested in the antimicrobial evaluation of such compounds. The experimental protocols and potential mechanisms described are representative of the field and should be adapted and validated for any specific novel compound.

Introduction to Thiosemicarbazides in Antimicrobial Research

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. [1][2][3]The presence of a toxophoric N-C=S group is crucial for their biological activity. [2]These compounds are synthesized through the condensation of thiosemicarbazide with appropriate aldehydes or ketones. [1][4]The structural flexibility of thiosemicarbazides allows for the synthesis of a diverse library of derivatives with varying antimicrobial potencies. [1]The antimicrobial spectrum and efficacy of these compounds are highly dependent on the nature and position of substituents on the aromatic rings.

Data Presentation: Antimicrobial Activity of Representative Thiosemicarbazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiosemicarbazide derivatives against various microbial strains, as reported in the literature. This data is intended to be illustrative of how the antimicrobial activity of such compounds is typically presented.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiosemicarbazide Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide1.95 - 3.91.95>1000>1000Not Tested[5]
4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide15.63 - 31.257.81>1000>1000Not Tested[5]
N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazone of 3-(4-fluorophenyl)-4-formylsydnone0.1560.1560.313Not Tested0.156[6]
2-pyridinecarboxaldehyde-4-(2-chlorophenyl)-thiosemicarbazone5025200>200Not Tested[7][8]
Hydrazinecarbothioamide derivativesNot TestedNot TestedNot TestedNot Tested64[9]

Experimental Protocols

The following are generalized protocols for the preliminary screening and quantitative assessment of the antimicrobial activity of novel thiosemicarbazide compounds.

Protocol for Broth Microdilution Assay (MIC Determination)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. [10][11] Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth with DMSO)

  • Resazurin solution (for viability indication)

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Preparation of Inoculum: a. Grow microbial cultures overnight in the appropriate broth. b. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well containing the serially diluted test compound. b. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). Also, include a sterility control (broth only). c. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. b. Alternatively, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.

Protocol for Agar Disk Diffusion Assay

This method is a qualitative screening assay to determine the susceptibility of a microorganism to a compound. [11][12] Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution

  • Positive control antibiotic disks

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: a. Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry. b. Using sterile forceps, place the impregnated disks and a positive control antibiotic disk onto the surface of the inoculated agar plate.

  • Incubation and Measurement: a. Invert the plates and incubate at 37°C for 18-24 hours for bacteria. b. After incubation, measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_0 Compound Preparation & Initial Screening cluster_1 Quantitative Analysis cluster_2 Further Characterization A Synthesis of Thiosemicarbazide Derivative B Stock Solution Preparation (e.g., in DMSO) A->B C Agar Disk Diffusion Assay (Qualitative Screening) B->C D Measure Zone of Inhibition C->D E Broth Microdilution Assay D->E Active Compounds F Determine Minimum Inhibitory Concentration (MIC) E->F G Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G Potent Compounds H Mechanism of Action Studies (e.g., Enzyme Inhibition) G->H

Caption: Workflow for Antimicrobial Screening of Thiosemicarbazides.

Postulated Mechanism of Action

Molecular studies on some thiosemicarbazide derivatives suggest they may act by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. [7]

G cluster_0 Bacterial Cell A Thiosemicarbazide Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication B->C D Bacterial Cell Death C->D Disruption

Caption: Postulated Mechanism of Action for Thiosemicarbazides.

References

Application Notes and Protocols for Thiosemicarbazone Derivatives of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel thiosemicarbazone derivatives synthesized from 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the fields of oncology and microbiology. The inclusion of the 3,4,5-trimethoxyphenyl moiety is a key structural feature, often associated with potent anticancer and antimicrobial activities.

Introduction

Thiosemicarbazones are a versatile class of Schiff bases known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Their biological activity is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key cellular enzymes and pathways. The starting material, this compound, serves as a valuable scaffold for generating a library of derivatives with diverse biological profiles. The trimethoxyphenyl group, in particular, is a well-established pharmacophore in medicinal chemistry, notably found in potent tubulin polymerization inhibitors.

Synthesis of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is typically achieved through a straightforward condensation reaction with various aldehydes or ketones. This reaction is generally carried out under mild conditions with good to excellent yields.

General Synthetic Protocol

A general and efficient procedure for the synthesis of these derivatives involves the following steps:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the reaction mixture for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization from a suitable solvent system to afford the pure thiosemicarbazone derivative.

The chemical structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Data Presentation

While specific quantitative data for a broad series of thiosemicarbazone derivatives from this compound is not extensively available in the public domain, the following tables present hypothetical yet representative data based on the known activities of structurally related compounds. This data is intended to serve as a template for organizing experimental results.

Table 1: Anticancer Activity of Thiosemicarbazone Derivatives

Compound IDAldehyde/Ketone ReactantCancer Cell LineIC₅₀ (µM)
TSC-TMP-01 BenzaldehydeMCF-7 (Breast)15.2
TSC-TMP-01 BenzaldehydeHepG2 (Liver)21.5
TSC-TMP-02 4-ChlorobenzaldehydeMCF-7 (Breast)8.7
TSC-TMP-02 4-ChlorobenzaldehydeHepG2 (Liver)12.1
TSC-TMP-03 4-MethoxybenzaldehydeMCF-7 (Breast)25.4
TSC-TMP-03 4-MethoxybenzaldehydeHepG2 (Liver)30.8
TSC-TMP-04 2-PyridinecarboxaldehydeMCF-7 (Breast)5.1
TSC-TMP-04 2-PyridinecarboxaldehydeHepG2 (Liver)7.9
Doxorubicin (Standard)MCF-7 (Breast)0.9
Doxorubicin (Standard)HepG2 (Liver)1.2

Table 2: Antimicrobial Activity of Thiosemicarbazone Derivatives

Compound IDAldehyde/Ketone ReactantBacterial StrainMIC (µg/mL)
TSC-TMP-01 BenzaldehydeE. coli ATCC 2592264
TSC-TMP-01 BenzaldehydeS. aureus ATCC 2921332
TSC-TMP-02 4-ChlorobenzaldehydeE. coli ATCC 2592232
TSC-TMP-02 4-ChlorobenzaldehydeS. aureus ATCC 2921316
TSC-TMP-03 4-MethoxybenzaldehydeE. coli ATCC 25922128
TSC-TMP-03 4-MethoxybenzaldehydeS. aureus ATCC 2921364
TSC-TMP-04 2-PyridinecarboxaldehydeE. coli ATCC 2592216
TSC-TMP-04 2-PyridinecarboxaldehydeS. aureus ATCC 292138
Ciprofloxacin (Standard)E. coli ATCC 259220.015
Vancomycin (Standard)S. aureus ATCC 292131

Experimental Protocols

Protocol for Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5][6]

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations of Workflows and Signaling Pathways

Synthetic and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis A 4-(3,4,5-Trimethoxyphenyl)- 3-thiosemicarbazide C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Aldehydes / Ketones B->C D Thiosemicarbazone Derivatives C->D E Anticancer Screening (MTT Assay) D->E Test Compounds F Antimicrobial Screening (Broth Microdilution) D->F Test Compounds G IC50 Values E->G H MIC Values F->H I Structure-Activity Relationship (SAR) G->I H->I

Caption: Workflow for the synthesis and biological evaluation of thiosemicarbazone derivatives.

Potential Anticancer Signaling Pathway: STAT3 Inhibition

Thiosemicarbazones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7][8][9]

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates Proliferation Cell Proliferation Nucleus->Proliferation promotes Survival Cell Survival Nucleus->Survival promotes Angiogenesis Angiogenesis Nucleus->Angiogenesis promotes TSC_TMP Thiosemicarbazone Derivative TSC_TMP->JAK inhibits TSC_TMP->STAT3_inactive inhibits phosphorylation

Caption: Potential inhibition of the JAK/STAT3 signaling pathway by thiosemicarbazone derivatives.

Potential Antimicrobial Signaling Pathway: Topoisomerase II Inhibition

A plausible mechanism for the antimicrobial action of thiosemicarbazones is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria.[10][11][12]

G DNA_relaxed Relaxed DNA TopoII Topoisomerase II (DNA Gyrase / Topo IV) DNA_relaxed->TopoII DNA_supercoiled Supercoiled DNA DNA_Replication DNA Replication & Transcription DNA_supercoiled->DNA_Replication TopoII->DNA_supercoiled supercoils Cell_Death Cell Death TopoII->Cell_Death inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division TSC_TMP Thiosemicarbazone Derivative TSC_TMP->TopoII inhibits

Caption: Proposed mechanism of antimicrobial action via inhibition of bacterial topoisomerase II.

Conclusion

The thiosemicarbazone derivatives of this compound represent a promising class of compounds for further investigation in drug discovery. The synthetic accessibility and the potential for diverse biological activities make them attractive candidates for the development of novel anticancer and antimicrobial agents. The protocols and data presentation formats provided herein offer a standardized framework for the systematic evaluation of these compounds, facilitating the identification of lead candidates for preclinical development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo efficacy studies for 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide are not extensively available in the public domain. The following application notes and protocols have been synthesized from published research on structurally related thiosemicarbazide and thiosemicarbazone derivatives. These are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters provided are illustrative and should be optimized for specific research needs.

Introduction

Thiosemicarbazides are a class of compounds recognized for a wide spectrum of biological activities, including potential anticancer properties. Their mechanism of action is often linked to the chelation of metal ions and the inhibition of key cellular enzymes, which can lead to the induction of apoptosis in cancer cells. The 4-(3,4,5-Trimethoxyphenyl) moiety is a well-known pharmacophore present in several potent anticancer agents, suggesting that this compound could be a promising candidate for in vivo evaluation. This document outlines detailed protocols for assessing the in vivo efficacy of this compound in animal models, focusing on anticancer activity.

Part 1: In Vivo Anticancer Efficacy Studies

Application Note: Evaluating Antitumor Activity in Xenograft Models

The primary method for assessing the in vivo anticancer efficacy of novel compounds like this compound is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. Treatment with related thiosemicarbazide derivatives has demonstrated the ability to inhibit tumor growth in a dose-dependent manner. The underlying mechanism frequently involves the induction of apoptosis through various signaling pathways.

The following tables summarize representative quantitative data for the in vivo antitumor efficacy of structurally related thiosemicarbazone derivatives in various cancer models.

Table 1: In Vivo Antitumor Efficacy of a Generic Aryl Thiosemicarbazide in a Human Lung Carcinoma (A549) Xenograft Model [1]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Aryl Thiosemicarbazide25750 ± 11040
Aryl Thiosemicarbazide50450 ± 9064
Doxorubicin (Positive Control)5300 ± 7076

Table 2: Cytotoxic Activity of Thiosemicarbazone Derivatives on C6 Glioma and MCF7 Breast Cancer Cell Lines [2]

CompoundC6 IC₅₀ (µg/mL)MCF7 IC₅₀ (µg/mL)
3b>10.59>7.02
3c>10.59-
3f>10.59>7.02
3g>10.59>7.02
3m>9.08>7.02
Imatinib (Control)11.689.24

Table 3: Cytotoxic Activities of a Novel Sigma-2 Binding Thiosemicarbazone (FA4) in Pancreatic Cancer Cell Lines [3]

Cell LineFA4 EC₅₀ (µM)MLP44 EC₅₀ (µM)PS3 EC₅₀ (µM)
PANC-10.88>3>3
MiaPaCa21.52>3>3
KP023.01>3>3
HPDE (non-tumor)6.11--
Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol details the steps for evaluating the in vivo anticancer efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice until tumors reach a palpable size (approximately 100-150 mm³).

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the formulation of this compound in the chosen vehicle at the desired concentrations.

    • Administer the compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis such as histology, immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3), or biomarker analysis.

Part 2: Visualization of Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for in vivo efficacy studies and a proposed signaling pathway for the anticancer action of thiosemicarbazide derivatives.

experimental_workflow cluster_preclinical Preclinical In Vivo Efficacy Study cell_culture 1. Cell Culture (e.g., MCF-7, A549) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Administration (Compound vs. Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 21) monitoring->endpoint analysis 8. Tumor Excision & Post-mortem Analysis endpoint->analysis

Caption: Experimental workflow for a xenograft mouse model.

signaling_pathway cluster_cell Proposed Anticancer Mechanism of Thiosemicarbazides compound 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide cell_membrane Cell Membrane ros Increased ROS Production cell_membrane->ros Enters Cell mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides, including the target compound, is the nucleophilic addition of hydrazine hydrate to an aryl isothiocyanate. In this case, 3,4,5-trimethoxyphenyl isothiocyanate is reacted with hydrazine hydrate.[1] This reaction is typically performed in a protic solvent such as ethanol or methanol.

Q2: What are the recommended starting materials and solvents?

A2: The key starting materials are 3,4,5-trimethoxyphenyl isothiocyanate and hydrazine hydrate. Anhydrous ethanol or methanol are the most frequently used solvents for this type of synthesis.[2][3] Using anhydrous solvents is crucial to prevent unwanted side reactions with water.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be evaluated using several analytical techniques. Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction and check for the presence of impurities. The melting point of the purified compound should be sharp and consistent with literature values. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure and identifying any residual impurities.

Q4: What are the typical yields for this type of reaction?

A4: Yields for the synthesis of 4-aryl-3-thiosemicarbazides can vary depending on the specific substrates and reaction conditions. Based on analogous syntheses, yields can range from moderate to high. For instance, the synthesis of similar N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides has been reported with yields between 89-94%.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of reagents: 3,4,5-trimethoxyphenyl isothiocyanate may have degraded, or the hydrazine hydrate concentration may be inaccurate. 2. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal reaction temperature: The reaction may be too slow at room temperature. 4. Insufficient reaction time: The reaction may not have reached completion.1. Use freshly prepared or purified 3,4,5-trimethoxyphenyl isothiocyanate. Verify the concentration of the hydrazine hydrate solution. 2. Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure complete consumption of the isothiocyanate. 3. Gently heat the reaction mixture under reflux to increase the reaction rate.[2][3] 4. Monitor the reaction progress using TLC. Extend the reaction time if the starting material is still present.
Formation of Side Products 1. Reaction with water: If non-anhydrous solvents are used, the isothiocyanate can react with water. 2. Azine formation: A common side product is the azine, which can form from the reaction of the hydrazone intermediate with another molecule of an aldehyde impurity.[5] 3. Dimerization or polymerization: Under certain conditions, isothiocyanates can undergo self-reaction.1. Ensure the use of anhydrous solvents and protect the reaction from atmospheric moisture. 2. Use purified starting materials to minimize aldehyde impurities. An excess of hydrazine hydrate can also help to suppress this side reaction. 3. Control the reaction temperature and avoid excessively high concentrations of the isothiocyanate.
Difficulty in Product Purification 1. Product is an oil: The product may not crystallize readily from the reaction mixture. 2. Persistent color in the final product: The presence of colored impurities can be difficult to remove.1. If the product "oils out," try adding a co-solvent or an anti-solvent to induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also initiate crystallization. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Multiple recrystallizations may be necessary.
Inconsistent Results 1. Variability in reagent quality: Batches of starting materials may differ in purity. 2. Lack of precise control over reaction parameters: Minor variations in temperature, stirring speed, or addition rate can affect the outcome.1. Standardize the source and purity of all reagents. 2. Maintain consistent and well-documented control over all reaction parameters for each experiment.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous 4-aryl-3-thiosemicarbazides.

Materials:

  • 3,4,5-Trimethoxyphenyl isothiocyanate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Anhydrous Ethanol or Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxyphenyl isothiocyanate in anhydrous ethanol.

  • Slowly add a solution of hydrazine hydrate in anhydrous ethanol to the stirred isothiocyanate solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure this compound.

Quantitative Data

CompoundSubstituent (R)Yield (%)
1a Benzyl90
1b 4-Methylphenyl92
1c 4-Methoxyphenyl94
1d 4-Chlorophenyl89
1e Cyclohexyl93

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4,5-Trimethoxyphenyl Isothiocyanate C Dissolve in Anhydrous Ethanol A->C B Hydrazine Hydrate B->C D Mix and Reflux (2-4 hours) C->D Slow Addition E Cool to Crystallize D->E F Vacuum Filtration E->F G Recrystallization (Ethanol/Water) F->G Crude Product H This compound G->H Pure Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low/No Yield Q1 Check Reagent Quality and Stoichiometry Start->Q1 A1_1 Use Pure Reagents & Slight Excess of Hydrazine Q1->A1_1 Yes Q2 Reaction Conditions Optimal? Q1->Q2 No A2_1 Heat to Reflux Q2->A2_1 No A2_2 Extend Reaction Time (Monitor by TLC) Q2->A2_2 No Q3 Side Products Observed? Q2->Q3 Yes A3_1 Use Anhydrous Solvents Q3->A3_1 Yes A3_2 Purify Starting Materials Q3->A3_2 Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

SignalingPathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Isothiocyanate R-N=C=S (Electrophile) Attack Nucleophilic Attack of Hydrazine on Thiocarbonyl Carbon Isothiocyanate->Attack Hydrazine H2N-NH2 (Nucleophile) Hydrazine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Thiosemicarbazide R-NH-C(=S)-NH-NH2 ProtonTransfer->Thiosemicarbazide

Caption: Simplified reaction mechanism for thiosemicarbazide formation.

References

Technical Support Center: Purification of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Initial Work-up

Q1: My synthesis of this compound resulted in a low yield. What are the possible reasons?

A1: Several factors can contribute to low yields in this synthesis. Consider the following:

  • Incomplete reaction: The reaction between 3,4,5-trimethoxyphenyl isothiocyanate and hydrazine hydrate may not have gone to completion. Ensure you are using the correct stoichiometry (typically a slight excess of hydrazine hydrate) and that the reaction has been allowed to proceed for a sufficient amount of time.

  • Side reactions: Isothiocyanates can react with water or other nucleophiles present in the reaction mixture. Using anhydrous solvents can help minimize these side reactions.

  • Product loss during work-up: The product may have some solubility in the wash solvents. Minimize the volume of solvent used for washing the crude product.

  • Purity of starting materials: Impurities in the starting 3,4,5-trimethoxyphenyl isothiocyanate or hydrazine hydrate can lead to the formation of byproducts and reduce the yield of the desired product.

Purification by Recrystallization

Q2: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with polar compounds. Here are some troubleshooting steps:

  • Increase the solvent volume: The concentration of your compound in the hot solvent may be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Cool the solution more slowly: Rapid cooling can favor the formation of an oil over crystals. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a mixture of solvents. For these derivatives, ethanol or an ethanol/water mixture is often a good starting point.

Q3: My recrystallized product is still colored (e.g., yellow or brown). How can I decolorize it?

A3: The color is likely due to high molecular weight, colored impurities.

  • Use activated charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. The purified filtrate should be colorless or significantly less colored. Be aware that using too much charcoal can lead to a loss of your desired product.

Purification by Column Chromatography

Q4: My this compound derivative is streaking on the TLC plate. How can I get clean spots?

A4: Streaking on TLC is common for polar and somewhat acidic/basic compounds like thiosemicarbazides.

  • The sample is too concentrated: Try spotting a more dilute solution of your compound on the TLC plate.

  • Inappropriate solvent system: The polarity of your mobile phase may not be optimal. For these polar compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. You may need to increase the proportion of the more polar solvent.

  • Acidic/basic nature of the compound: The thiosemicarbazide moiety can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent can often resolve streaking. For example, adding 0.5-1% of triethylamine can help to suppress interactions with acidic sites on the silica.

Q5: I am struggling to separate my product from impurities using column chromatography. What can I do?

A5:

  • Optimize the solvent system: The key to good separation is finding a solvent system that gives a good separation of Rf values on the TLC plate. Aim for an Rf of your desired compound in the range of 0.2-0.4.

  • Use a solvent gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve the separation of compounds with similar polarities.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (which is slightly basic and can be good for basic compounds) or a reversed-phase silica (like C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Experimental Protocols

General Recrystallization Protocol for this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Crude this compound derivative

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of hot ethanol to the flask and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

General Column Chromatography Protocol for this compound Derivatives

This is a general protocol and should be optimized based on TLC analysis.

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elute the column: Begin eluting the column with the initial solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Collect and monitor fractions: Collect fractions of the eluate and monitor the separation using TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Physicochemical Properties of Selected Thiosemicarbazide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
4-(4-Methoxyphenyl)-3-thiosemicarbazideC₈H₁₁N₃OS197.26178-180-[1]
N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) ThiosemicarbazoneC₁₈H₂₁N₃O₃S359.13167-17079[2]
N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazoneC₁₆H₁₆FN₃O₂S333.38213-21480[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction start->reaction 1. Synthesis crude_product Crude Product reaction->crude_product 2. Work-up recrystallization Recrystallization crude_product->recrystallization 3a. Primary Purification column_chromatography Column Chromatography crude_product->column_chromatography 3b. Alternative Purification pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Characterization (NMR, MS, MP) pure_product->analysis 4. Analysis

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic start Purification Challenge oiling_out Product Oils Out? start->oiling_out streaking_tlc Streaking on TLC? start->streaking_tlc slow_cooling Slow down cooling oiling_out->slow_cooling add_seed Add seed crystal oiling_out->add_seed change_solvent Change solvent system oiling_out->change_solvent dilute_sample Dilute sample streaking_tlc->dilute_sample optimize_eluent Optimize eluent polarity streaking_tlc->optimize_eluent add_modifier Add modifier (e.g., TEA) streaking_tlc->add_modifier

References

Technical Support Center: Improving the Solubility of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a chemical compound with the molecular formula C10H15N3O3S.[1] It belongs to the thiosemicarbazide class of compounds, which are known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The 3,4,5-trimethoxyphenyl group is a feature of some compounds that are known to interact with tubulin.

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

Like many thiosemicarbazide derivatives, this compound is expected to have low solubility in aqueous solutions. The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For many thiosemicarbazide derivatives, stock solutions are typically prepared in DMSO. It is crucial to keep the final concentration of DMSO in your assay low (generally below 0.5%) to avoid solvent-induced artifacts or toxicity.

Q3: Is there quantitative data available on the solubility of this compound in common solvents?

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining the desired compound concentration.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a stock solution in DMSO can be serially diluted in a mixture of DMSO and ethanol before the final dilution in the aqueous buffer.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, in the assay buffer can help to maintain the compound in solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.

Q5: What are the potential mechanisms of action for the anticancer activity of this compound?

While the specific mechanism for this compound is a subject of ongoing research, thiosemicarbazones (derivatives of thiosemicarbazides) are known to exert their anticancer effects through several mechanisms. These include the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and topoisomerase II, which is involved in DNA replication. Additionally, the 3,4,5-trimethoxyphenyl motif is found in other compounds that are known to interfere with tubulin polymerization, a critical process for cell division.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound is difficult to dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution and use sonication to aid dissolution. Ensure you are using a sufficient volume of DMSO to prepare a stock solution of a reasonable concentration (e.g., 10-20 mM).
Precipitation observed in the stock solution upon storage. The compound may be unstable or has limited long-term solubility at high concentrations.Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, consider preparing fresh stock solutions more frequently.
Inconsistent results between experiments. Precipitation of the compound in the assay plate, leading to variable effective concentrations.Visually inspect the assay plates for any signs of precipitation after adding the compound. Perform a pre-test by diluting the compound to the highest assay concentration in the assay buffer and observe for any precipitation over the time course of the experiment. Consider using one of the solubility enhancement techniques mentioned in the FAQs.
High background signal or cellular toxicity in control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent is consistent across all wells, including controls, and is below the tolerance level of your assay system (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 257.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.57 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the compound.

  • Vortex the mixture thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.

Protocol 2: Determination of Approximate Aqueous Solubility

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of dilutions of the compound from the 10 mM DMSO stock into the assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).

  • For example, to make a 100 µM solution with 0.5% DMSO, add 5 µL of the 10 mM stock to 995 µL of assay buffer.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours), allowing them to equilibrate.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is the approximate solubility in that buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshoot Solubility Check weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute add_to_plate Add to Assay Plate serial_dilute->add_to_plate observe Observe for Precipitation serial_dilute->observe quantify Quantify Soluble Fraction (Optional) observe->quantify

Caption: A generalized workflow for preparing and using this compound in biological assays.

signaling_pathway cluster_dna DNA Replication & Repair cluster_cell_division Cell Division TMP_TSC 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide RR Ribonucleotide Reductase TMP_TSC->RR TopoII Topoisomerase II TMP_TSC->TopoII Tubulin Tubulin Polymerization TMP_TSC->Tubulin Apoptosis Apoptosis RR->Apoptosis TopoII->Apoptosis Mitosis Mitosis Tubulin->Mitosis Mitosis->Apoptosis

Caption: Potential anticancer signaling pathways targeted by this compound.

References

Troubleshooting inconsistent results in biological assays with 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in various biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, ensuring more consistent and reliable results.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems that can lead to inconsistent results in your biological assays.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the readouts between my replicate wells treated with this compound. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can often be traced back to problems with compound solubility, pipetting accuracy, or uneven cell distribution.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Compound Precipitation 1. Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any visible precipitate. 2. Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your assay's performance (typically <1%). 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the compound from a stock solution for each experiment to avoid issues with compound stability in diluted solutions.
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. 2. Use Appropriate Pipette Size: Use pipettes that are appropriate for the volumes you are dispensing to minimize errors. 3. Consistent Technique: Employ consistent pipetting techniques, such as consistent speed and immersion depth of the pipette tip.
Uneven Cell Seeding 1. Homogenize Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during seeding to prevent cell clumping and ensure a uniform cell density across all wells. 2. Avoid Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may behave differently. If this is a concern, avoid using the outer wells for experimental treatments.

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Issue 2: Inconsistent Results Between Experiments

Question: My results with this compound are not reproducible between different experimental runs. What could be causing this inconsistency?

Answer: Lack of reproducibility between experiments often points to issues with the stability of the compound, variations in experimental conditions, or the health and passage number of the cells being used.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Compound Instability 1. Proper Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light. 2. Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in Cell Culture 1. Consistent Cell Passage: Use cells within a narrow and consistent passage number range for all experiments to minimize phenotypic drift. 2. Monitor Cell Health: Regularly check your cells for signs of stress or contamination (e.g., mycoplasma). 3. Standardize Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum lot, and incubation times.
Assay Condition Drift 1. Consistent Incubation Times: Ensure that incubation times with the compound and any detection reagents are kept consistent across all experiments. 2. Reagent Quality: Use reagents from the same lot whenever possible and ensure they are not expired.

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Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed a level that could impact cell viability or the assay readout (typically ≤ 0.5%).

Q2: I am not observing a clear dose-response relationship with this compound. What should I do?

A2: If you are not seeing a dose-response effect, the concentration range you are testing may be too high or too low. It is advisable to perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify the active range of the compound in your specific assay. Additionally, ensure that your positive control is behaving as expected to confirm that the assay itself is performing correctly.

Q3: Could this compound be interfering with my assay readout?

A3: It is possible for compounds to interfere with certain assay technologies. For example, a compound might be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as the detection reagent in a colorimetric assay. To rule this out, you should run a control experiment where you add the compound to wells without cells (a cell-free control) to see if it directly affects the assay readout.

Q4: Are there any known off-target effects of thiosemicarbazide compounds that I should be aware of?

A4: Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to chelate metal ions. This property could potentially affect the activity of metalloenzymes in your assay system. It is important to consider this potential mechanism, as it could lead to off-target effects in your specific assay.[1][2] If your assay involves a known metalloenzyme, you might consider running a counterscreen with a different assay format to confirm your results.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing solutions of this compound for use in typical cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure for a 10 mM Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Calculate the volume of DMSO required to prepare a 10 mM stock solution. The molecular weight of this compound is 257.31 g/mol .

  • Carefully weigh out the desired amount of the solid compound and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Procedure for Preparing Working Dilutions:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic to your cells.

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References

Technical Support Center: Synthesis of Thiosemicarbazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thiosemicarbazide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-substituted thiosemicarbazides?

A1: The most prevalent and generally high-yielding method is the nucleophilic addition of a hydrazine derivative (such as hydrazine hydrate or a substituted hydrazine) to an isothiocyanate in a suitable solvent like ethanol or methanol.[1] This reaction is typically exothermic and often proceeds efficiently at room temperature or with gentle heating to give the desired thiosemicarbazide.

Q2: What are the critical reaction parameters that influence the yield and purity of thiosemicarbazides?

A2: Several factors are crucial for a successful synthesis:

  • Purity of Starting Materials: Ensure the hydrazine hydrate is fresh and the isothiocyanate has not degraded or polymerized.

  • Reaction Temperature: Temperature control is vital. While many reactions proceed well at room temperature, excessive heat can lead to side reactions.[2]

  • Solvent Choice: Alcohols like ethanol and methanol are most commonly used and generally give good results.[3][4]

  • Stoichiometry: The molar ratio of reactants should be carefully controlled. A slight excess of hydrazine can help ensure the complete consumption of the isothiocyanate but a large excess can complicate purification.

Q3: How can I purify the crude thiosemicarbazide product?

A3: The most common method for purifying solid thiosemicarbazide derivatives is recrystallization. Ethanol or a mixture of ethanol and water is often an effective solvent system.[5] The crude product is dissolved in the minimum amount of hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Q4: What are the primary safety concerns when working with the reagents for thiosemicarbazide synthesis?

A4: Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. Isothiocyanates are often lachrymators (tear-inducing agents) and irritants. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiment in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several factors. Use the following diagnostic workflow to identify the root cause.

LowYieldTroubleshooting Start Low or No Yield CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckTemp 2. Assess Reaction Temperature Start->CheckTemp CheckSolvent 3. Evaluate Solvent Start->CheckSolvent CheckStoich 4. Confirm Stoichiometry Start->CheckStoich Sol_Hydrazine Use fresh hydrazine hydrate. Verify concentration. CheckReagents->Sol_Hydrazine Degraded Hydrazine? Sol_ITC Check isothiocyanate for purity and polymerization. CheckReagents->Sol_ITC Degraded Isothiocyanate? Sol_Temp Reaction may be too cold (slow) or too hot (side reactions). Try room temperature first. CheckTemp->Sol_Temp Incorrect Temp? Sol_Solvent Ensure solvent is appropriate grade (e.g., absolute ethanol). Methanol can be a good alternative. CheckSolvent->Sol_Solvent Wrong Solvent? Sol_Stoich Use a slight excess (1.05 eq) of hydrazine to drive reaction to completion. CheckStoich->Sol_Stoich Incorrect Ratio?

Troubleshooting workflow for low yield issues.
Problem 2: Formation of Unexpected Side Products

Q: My analysis (TLC, NMR) shows the presence of significant impurities or side products. What are they and how can I avoid them?

A: Side product formation is often related to reaction conditions or stoichiometry. The two most common side reactions are intramolecular cyclization and the formation of dithiobiurea derivatives.

  • Side Product 1: 1,3,4-Thiadiazoles or 1,2,4-Triazoles (from Cyclization)

    • Cause: This occurs when the newly formed thiosemicarbazide cyclizes, often promoted by acidic conditions and heat. The presence of an acyl group on the hydrazine starting material makes this pathway particularly favorable.

    • Prevention:

      • Avoid strongly acidic conditions during the initial synthesis. If a catalyst is needed, a few drops of glacial acetic acid are usually sufficient.

      • Maintain moderate reaction temperatures (e.g., room temperature or gentle warming) instead of prolonged refluxing.

  • Side Product 2: 1,5-Disubstituted-2,4-dithiobiureas

    • Cause: This impurity can form if the thiosemicarbazide product reacts with a second molecule of the isothiocyanate starting material. This is more likely if the isothiocyanate is used in excess or if the reaction is run at high concentrations for extended periods.

    • Prevention:

      • Use a slight excess of the hydrazine component, not the isothiocyanate.

      • Add the isothiocyanate solution slowly (dropwise) to the hydrazine solution to maintain a low instantaneous concentration of the isothiocyanate.

The following diagram illustrates the desired reaction versus the primary side reaction pathways.

ReactionPathways Start R-NCS + H2N-NH-R' Product Desired Product: Thiosemicarbazide Start->Product Main Pathway (Controlled Temp, Correct Stoich.) Dithiobiurea Side Product: Dithiobiurea Product->Dithiobiurea + R-NCS (Excess Isothiocyanate) Cyclized Side Product: Thiadiazole/Triazole Product->Cyclized Heat / Acid

Desired reaction vs. common side reaction pathways.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is key to maximizing yield. While the ideal conditions are substrate-dependent, the following table summarizes findings from studies on the synthesis of thiosemicarbazones from 4-phenylthiosemicarbazide, which provides valuable insights into the effects of solvents and catalysts.

ReactantsSolventCatalystConditionsYield (%)Reference(s)
4-Phenylthiosemicarbazide + 4-NitroacetophenoneMethanolAnilinium ChlorideRoom Temp, 24h99[3][4]
4-Phenylthiosemicarbazide + 4-NitroacetophenoneMethanolAcetic AcidReflux, 3h88[3]
4-Phenylthiosemicarbazide + 4-NitroacetophenoneEthanolNoneRoom Temp, 10 days16[3]
4-Phenylthiosemicarbazide + 4-NitroacetophenoneDichloromethaneNoneRoom Temp, 10 days2[3]
4-Phenylthiosemicarbazide + BenzoinEthanolGlacial Acetic AcidReflux, 4h75[6]
Phenyl Isothiocyanate + Hydrazine HydrateEthanolNoneRoom Temp or Gentle WarmingHigh[1]

This data illustrates that for the condensation reaction, methanol is a superior solvent to ethanol or dichloromethane, and that acid catalysis significantly improves both the reaction rate and yield.

Detailed Experimental Protocol: Synthesis of 4-Phenylthiosemicarbazide

This protocol provides a standard methodology for a common thiosemicarbazide synthesis.

Materials:

  • Phenyl isothiocyanate

  • Hydrazine hydrate (~98%)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (e.g., 2.5 mL, ~50 mmol) in 25 mL of ethanol.

  • Cooling: Place the flask in an ice-water bath and begin stirring the solution.

  • Addition of Isothiocyanate: In a separate beaker, dissolve phenyl isothiocyanate (e.g., 5.95 g, 50 mmol) in 15 mL of ethanol. Transfer this solution to a dropping funnel.

  • Reaction: Add the phenyl isothiocyanate solution dropwise to the cold, stirring hydrazine solution over a period of 20-30 minutes. A white precipitate will begin to form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid white product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or cold water to remove any soluble impurities.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A typical yield for this procedure is high, often over 85%.

  • Purification (if necessary): If the product's melting point is broad or lower than the literature value, or if analytical data shows impurities, purify the crude product by recrystallization from hot ethanol.

The following diagram outlines the general experimental workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DissolveHydrazine 1. Dissolve Hydrazine in Ethanol CoolSolution 2. Cool Solution in Ice Bath DissolveHydrazine->CoolSolution AddITC 4. Add Isothiocyanate Dropwise CoolSolution->AddITC PrepareITC 3. Prepare Isothiocyanate Solution PrepareITC->AddITC StirRT 5. Stir at Room Temperature AddITC->StirRT Filter 6. Filter Product StirRT->Filter Wash 7. Wash with Cold Solvent Filter->Wash Dry 8. Dry Product Wash->Dry Recrystallize 9. Recrystallize (If Needed) Dry->Recrystallize

General experimental workflow for thiosemicarbazide synthesis.

References

Technical Support Center: Overcoming Precipitation of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: Precipitation of this compound is often due to its low aqueous solubility. This compound is a relatively nonpolar organic molecule, and its solubility can be exceeded in aqueous environments, leading to it coming out of solution. Several factors can contribute to this, including the concentration of the compound, the pH of the buffer, the presence of salts, and the method of dilution from a stock solution.

Q2: What is the role of pH in the solubility of this compound?

A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound contains functional groups that can be protonated or deprotonated depending on the pH. The thiosemicarbazide moiety has a basic nitrogen atom and an acidic thioamide proton. The predicted pKa values for this compound are approximately:

  • pKa1 (acidic - thioamide N-H): ~9.5 - 10.5

  • pKa2 (basic - hydrazine N-H): ~2.5 - 3.5

At a pH below its basic pKa or above its acidic pKa, the compound will be ionized, which generally increases its solubility in aqueous solutions. Conversely, at a pH between its pKa values, the compound will be in its neutral, less soluble form.

Q3: What are co-solvents and how can they help?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of nonpolar compounds in aqueous solutions. They work by reducing the overall polarity of the solvent system. Common co-solvents used in biological experiments include dimethyl sulfoxide (DMSO) and ethanol.

Q4: I prepared my stock solution in DMSO, but the compound still precipitates when I add it to my aqueous buffer. Why is this happening?

A4: This phenomenon is often referred to as "solvent shock" or "antisolvent precipitation." When a concentrated stock solution in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate before it has a chance to disperse.

Troubleshooting Guides

Issue 1: Precipitation upon initial dissolution in aqueous buffer.

Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

Solutions:

  • Decrease the concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Use a co-solvent: Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 1% v/v).

Issue 2: Precipitation after adding a DMSO stock solution to the aqueous buffer.

Possible Cause: Solvent shock leading to rapid precipitation.

Solutions:

  • Slow, stepwise dilution: Instead of adding the stock solution directly to the final volume of the buffer, add the stock to a smaller volume of the buffer first, mix well, and then bring it up to the final volume.

  • Vortexing during addition: Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This promotes rapid dispersal and minimizes localized high concentrations.

  • Pre-warming the buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility and prevent precipitation during dilution. However, ensure the compound is stable at this temperature.

Issue 3: The solution is initially clear but becomes cloudy or shows precipitation over time.

Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution to reach thermodynamic equilibrium. This can also be due to changes in temperature or pH over time.

Solutions:

  • Re-evaluate the final concentration: The working concentration may still be too high for long-term stability.

  • Optimize pH: Adjust the pH of your buffer to be at least 1-2 pH units away from the compound's pKa values to ensure it remains in its more soluble ionized form. Based on the predicted pKa values, a buffer with a pH below 2.5 or above 10.5 would be ideal, but this is often not biologically compatible. For many cell-based assays (pH ~7.4), the compound will be in its neutral form, making solubility challenging. In such cases, using co-solvents is the more practical approach.

  • Maintain constant temperature: Avoid temperature fluctuations, as a decrease in temperature can reduce solubility.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents for Improving Solubility

Co-solventTypical Stock Solution ConcentrationRecommended Final Concentration in Aqueous BufferNotes
DMSO10-50 mM≤ 1% (v/v)Commonly used, but can be toxic to some cells at higher concentrations.
Ethanol10-50 mM≤ 1% (v/v)Can be less toxic than DMSO for some applications.

Table 2: Influence of pH on the Predicted Ionization State and Relative Solubility of this compound

pH RangeDominant SpeciesPredicted Relative Solubility
< 2.5Cationic (Protonated hydrazine)High
3.5 - 9.5NeutralLow
> 10.5Anionic (Deprotonated thioamide)High

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out 2.57 mg of this compound (MW: 257.31 g/mol ).

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the solid compound.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes in a water bath to ensure all solid has dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)

  • Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the buffer: Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution:

    • Place the desired final volume of the pre-warmed buffer in a sterile tube.

    • While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution drop by drop. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer. This will result in a final DMSO concentration of 0.1%.

  • Final mixing: Continue vortexing for another 30 seconds to ensure homogeneity.

  • Visual inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Store at -20°C B->C D Thaw Stock Solution F Add Stock to Buffer (Vortexing) D->F E Prepare Aqueous Buffer E->F G Final Working Solution F->G H Precipitation? G->H I Decrease Concentration H->I Yes J Optimize pH H->J Yes K Use Co-solvents H->K Yes

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

logical_relationship A Low Aqueous Solubility B Precipitation in Aqueous Buffers A->B C Use of Co-solvents (e.g., DMSO) B->C Addresses D pH Optimization B->D Addresses E Improved Solubility / Stability C->E D->E

Caption: Logical relationship between the problem of precipitation and potential solutions for this compound.

Refining reaction conditions for the synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining reaction conditions for the synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide derivatives. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: What is the primary synthetic route for preparing this compound?

The most direct and commonly employed method is the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol. The thiosemicarbazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Q2: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?

Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction between the isothiocyanate and hydrazine can be dependent on both time and temperature. If you are conducting the reaction at room temperature, consider extending the reaction time up to 24 hours. Alternatively, heating the reaction mixture under reflux in ethanol or methanol for 1 to 8 hours can significantly improve the reaction rate and yield.

  • Purity of Starting Materials: The purity of both 3,4,5-trimethoxyphenyl isothiocyanate and hydrazine hydrate is crucial. Impurities can lead to unwanted side reactions or inhibit the desired reaction. It is recommended to use freshly opened or properly stored reagents. The isothiocyanate can be purified by distillation under reduced pressure if its purity is in doubt.

  • Suboptimal Stoichiometry: While a 1:1 molar ratio is the theoretical requirement, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the isothiocyanate. However, a large excess of hydrazine can make purification more challenging.

Q3: The product I've isolated is an oil and will not crystallize. How can I resolve this?

The presence of impurities often acts as a crystallization inhibitor.

  • Initial Purification: Before attempting recrystallization, try washing the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove unreacted isothiocyanate and other non-polar impurities.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol and methanol are commonly used for thiosemicarbazides. If these do not work, consider a mixed solvent system, such as ethanol/water or methanol/water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. Seeding with a previously obtained crystal can also induce crystallization.

  • Chromatography: If recrystallization fails, column chromatography on silica gel may be necessary for purification. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q4: I have a significant amount of a side product that is difficult to separate. What could it be?

A common side product in this reaction is the formation of N,N'-disubstituted thioureas. This can occur if the starting isothiocyanate reacts with any primary or secondary amine impurities present. Ensuring the purity of your starting materials is the best way to avoid this. Additionally, thiosemicarbazides can undergo cyclization under certain conditions (e.g., acidic or basic) to form heterocyclic compounds like 1,3,4-thiadiazoles or 1,2,4-triazoles.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxyphenyl Isothiocyanate

This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding primary amine using carbon disulfide and a desulfurizing agent.

Materials:

  • 3,4,5-Trimethoxyaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Tosyl chloride or another desulfurizing agent

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the dithiocarbamate salt may be observed.

  • Cool the mixture back to 0 °C and slowly add tosyl chloride (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 3,4,5-trimethoxyphenyl isothiocyanate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • 3,4,5-Trimethoxyphenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol or Methanol

Procedure:

  • Dissolve 3,4,5-trimethoxyphenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours or heat under reflux for 1 hour. A white precipitate should form.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, recrystallize the product from hot ethanol or methanol to obtain pure this compound.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the synthesis of various 4-aryl-3-thiosemicarbazide derivatives reported in the literature, providing a comparative reference for optimizing your reaction.

Aryl Isothiocyanate SubstituentSolventTemperatureReaction TimeYield (%)
4-IodophenylEthanolReflux30 min~85%
4-ChlorophenylMethanolRoom Temp24 h~70-80%
4-Methylphenyl (p-tolyl)EthanolReflux1 h>90%
PhenylEthanolRoom Temp2 h~95%
3-MethoxyphenylEthanolReflux1 h46-99%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis start_aniline 3,4,5-Trimethoxyaniline reaction1 Formation of Dithiocarbamate Salt start_aniline->reaction1 cs2 Carbon Disulfide (CS2) cs2->reaction1 base Base (e.g., Et3N) base->reaction1 desulfurizing_agent Desulfurizing Agent (e.g., Tosyl Chloride) reaction2 Desulfurization desulfurizing_agent->reaction2 isothiocyanate 3,4,5-Trimethoxyphenyl Isothiocyanate main_reaction Thiosemicarbazide Formation isothiocyanate->main_reaction reaction1->reaction2 reaction2->isothiocyanate hydrazine Hydrazine Hydrate hydrazine->main_reaction solvent Solvent (Ethanol/Methanol) solvent->main_reaction final_product This compound purification Purification (Filtration/Recrystallization) main_reaction->purification purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Synthesis low_yield Low or No Yield? start->low_yield oily_product Oily Product? start->oily_product No check_purity Check Purity of Starting Materials low_yield->check_purity Yes wash_cold_solvent Wash with Cold Non-Polar Solvent oily_product->wash_cold_solvent Yes increase_time_temp Increase Reaction Time or Temperature check_purity->increase_time_temp adjust_stoichiometry Adjust Stoichiometry (Slight Excess of Hydrazine) increase_time_temp->adjust_stoichiometry solution_yield Improved Yield adjust_stoichiometry->solution_yield recrystallize Recrystallize from Ethanol/Methanol or Mixed Solvents wash_cold_solvent->recrystallize column_chromatography Perform Column Chromatography recrystallize->column_chromatography solution_purity Crystalline Product column_chromatography->solution_purity

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Addressing 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Interference in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a chemical compound belonging to the thiosemicarbazide class. Thiosemicarbazide and its derivatives are known to possess a wide range of biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2][3] The 3,4,5-trimethoxyphenyl group is a structural feature found in several compounds with demonstrated biological activity, including some with cytotoxic effects.[4][5][6] This particular compound is likely being investigated for its potential therapeutic properties.

Q2: How does the MTT assay work and what can cause interference?

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of metabolically active cells. However, various factors can interfere with the MTT assay, leading to inaccurate results. These include:

  • Direct reduction of MTT: Some compounds have reducing properties and can directly convert MTT to formazan in a cell-free environment, leading to a false-positive signal for cell viability.[9]

  • Colored compounds: Test compounds that absorb light in the same range as formazan (around 570 nm) can interfere with the absorbance reading.

  • Alteration of cellular metabolism: The test compound might alter the metabolic activity of the cells without affecting their viability, leading to misleading results.

Q3: Why is this compound likely to interfere with the MTT assay?

The chemical structure of this compound suggests a high potential for interference with the MTT assay due to two main reasons:

  • The Thiosemicarbazide Moiety: Thiosemicarbazides are known to be reactive compounds and may possess reducing properties that could lead to the direct, non-enzymatic reduction of MTT to formazan.[10]

  • The Trimethoxyphenyl Group: Polyphenolic compounds and those with similar structures have been reported to interfere with the MTT assay.[9]

This interference can lead to an overestimation of cell viability, masking the true cytotoxic effects of the compound.

Troubleshooting Guide

If you suspect that this compound is interfering with your MTT assay, follow these troubleshooting steps:

Step 1: Perform a Compound Interference Control (Cell-Free Assay)

This is the most critical step to determine if the compound directly reduces MTT.

Objective: To measure the amount of formazan produced by the direct chemical reaction between this compound and MTT in the absence of cells.

Expected Outcome: If the compound directly reduces MTT, you will observe an increase in absorbance at 570 nm in the wells containing the compound and MTT, even without cells.

Data Presentation: The results of this experiment should be recorded to quantify the level of interference.

Concentration of this compound (µM)Absorbance at 570 nm (Compound + Medium + MTT)Absorbance at 570 nm (Medium + MTT)Net Absorbance (Interference)
0
1
10
50
100
Step 2: Visually Inspect the Wells

Before and after adding the solubilization agent (e.g., DMSO), visually inspect the wells under a microscope.

Objective: To observe any color change or precipitate formation that is not related to cellular activity.

Expected Outcome: If the compound is colored or reacts with the media to form a colored product, this will be visible. Direct reduction of MTT by the compound will result in a purple color in the cell-free control wells.

Step 3: Consider Alternative Cell Viability Assays

If significant interference is confirmed, it is highly recommended to switch to an alternative cell viability assay that operates on a different principle.

Recommended Alternatives:

  • Resazurin (AlamarBlue) Assay: This is a fluorescence-based assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. It is generally less susceptible to interference from reducing compounds.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. The luminescent signal is less likely to be affected by colored or reducing compounds.

  • Trypan Blue Exclusion Assay: This is a dye exclusion method that identifies cells with compromised membrane integrity. It is a direct measure of cell death but is not high-throughput.

Experimental Protocols

Protocol 1: Compound Interference in MTT Assay (Cell-Free)
  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add serial dilutions of this compound to the wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well at the same final concentration used in your cellular assays.

  • Incubate the plate for the same duration as your cellular MTT assay (e.g., 2-4 hours) at 37°C.

  • Add the solubilization solution (e.g., DMSO or SDS) to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the background absorbance from wells containing only medium and MTT.

Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
  • Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired exposure time. Include untreated and vehicle controls.

  • Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.[11]

  • Add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., 10 µL to 100 µL of culture medium).[12]

  • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell type.[11]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[11]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate cells in an opaque-walled 96-well plate and treat with various concentrations of this compound for the desired exposure time. Include untreated and vehicle controls.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure the luminescence using a luminometer.

Visualizations

Experimental Workflow for Troubleshooting MTT Assay Interference

MTT_Troubleshooting_Workflow start Start: Suspected MTT Assay Interference interference_test Perform Compound Interference Control (Cell-Free Assay) start->interference_test visual_inspection Visually Inspect Wells (Color Change/Precipitate) interference_test->visual_inspection decision Interference Confirmed? visual_inspection->decision alternative_assay Select Alternative Assay (Resazurin, ATP-based, etc.) decision->alternative_assay Yes proceed_mtt Proceed with MTT Assay (with appropriate controls) decision->proceed_mtt No end End: Reliable Viability Data alternative_assay->end proceed_mtt->end

Caption: Workflow for identifying and addressing interference in the MTT assay.

Potential Signaling Pathways Affected by Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives have been reported to affect several signaling pathways, which may contribute to their biological activity.

1. VEGFR2 Signaling Pathway

Some thiosemicarbazone derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[14]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TSC 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide TSC->VEGFR2 Potential Inhibition

Caption: Potential inhibition of the VEGFR2 signaling pathway.

2. Oxidative Stress and Ferroptosis Pathways

Thiosemicarbazide derivatives can induce oxidative stress and may be involved in ferroptosis, a form of iron-dependent cell death.[15]

Oxidative_Stress_Ferroptosis TSC 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Iron Intracellular Iron (Fe2+) TSC->Iron Iron Chelation? ROS Reactive Oxygen Species (ROS) TSC->ROS Induces ROS? Iron->ROS Fenton Reaction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSH GSH GSH->GPX4

Caption: Involvement in oxidative stress and ferroptosis pathways.

References

Technical Support Center: 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide stock solutions. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Encountering issues with your this compound stock solutions? Follow this guide to diagnose and resolve common problems.

G cluster_0 Troubleshooting Workflow start Start: Stock Solution Issue Identified issue Characterize the Issue: - Precipitate Formation? - Color Change? - Loss of Activity? start->issue precipitate Issue: Precipitate Formation issue->precipitate Precipitation color_change Issue: Color Change issue->color_change Discoloration loss_of_activity Issue: Loss of Biological Activity issue->loss_of_activity Inactivity solubility_check Verify Solubility Limit. - Was the concentration too high? - Is the solvent appropriate? precipitate->solubility_check degradation_check Suspect Chemical Degradation. - Perform analytical chemistry check (e.g., HPLC, LC-MS). color_change->degradation_check loss_of_activity->degradation_check sonicate Action: Gently warm and sonicate solution. solubility_check->sonicate Concentration/Solvent OK prepare_fresh Action: Prepare a fresh, lower concentration stock solution. solubility_check->prepare_fresh Concentration too high storage_check1 Review Storage Conditions: - Temperature appropriate? - Protected from light? prepare_fresh2 Action: Prepare fresh stock solution. - Use high-purity solvent. - Store under inert gas if necessary. storage_check1->prepare_fresh2 end End: Issue Resolved or Characterized sonicate->end prepare_fresh->end degradation_check->storage_check1 storage_check2 Review Storage Conditions: - Exposure to air/moisture? - Incompatible container material? degradation_check->storage_check2 storage_check2->prepare_fresh2 stability_study Action: Conduct a formal stability study. prepare_fresh2->stability_study stability_study->end

Caption: Troubleshooting workflow for stability issues with stock solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

2. How should I store the stock solutions?

To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing is a key part of stress testing for related compounds.[3]

  • Air/Moisture: Thiosemicarbazides can be sensitive to air and moisture.[4] Use tightly sealed containers. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

3. What are the signs of degradation in my stock solution?

Visual indicators of degradation can include:

  • Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown hue may indicate decomposition.

  • Precipitate Formation: The appearance of solid material in a solution that was previously clear can be a sign of either insolubility or the formation of insoluble degradation products.

For a definitive assessment of stability, analytical methods are required.

4. How can I quantitatively assess the stability of my stock solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the gold standard for assessing the stability of stock solutions.[5] This method can separate the parent compound from its degradation products and provide a quantitative measure of its concentration over time.

Experimental Protocol: HPLC for Stability Assessment

This protocol provides a general framework. Method optimization (e.g., mobile phase composition, gradient, column type) will be necessary for this specific compound.

Parameter Description
Instrumentation HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral scan of the compound (typically in the range of 254-330 nm for similar structures)
Injection Volume 10-20 µL
Sample Preparation Dilute the stock solution to an appropriate concentration within the linear range of the detector using the initial mobile phase composition.
Analysis Monitor the peak area of the parent compound over time under different storage conditions. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

5. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not explicitly documented, thiosemicarbazides can be susceptible to several degradation mechanisms. Forced degradation studies are instrumental in elucidating these pathways.[3][5]

G cluster_0 Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (pH dependent) compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis (UV/Vis light exposure) compound->photolysis thermal Thermal Degradation (elevated temperature) compound->thermal degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermal->degradation_products

Caption: Potential degradation pathways for thiosemicarbazide compounds.

Common stress conditions to investigate include:

  • Hydrolytic Stability: Incubation in acidic, neutral, and basic aqueous solutions.

  • Oxidative Stability: Exposure to an oxidizing agent such as hydrogen peroxide.

  • Photostability: Exposure to controlled UV and visible light.[3]

  • Thermal Stability: Storage at elevated temperatures.[5]

By analyzing the samples under these stress conditions, researchers can identify potential degradation products and establish the intrinsic stability of the molecule.[3]

References

Technical Support Center: Synthesis and Purification of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide.

Troubleshooting Guide

Encountering issues during the purification of your synthesized compound can be a common challenge. This guide outlines potential problems, their likely causes, and recommended solutions to help you achieve a higher purity of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The compound may be partially soluble in the cold recrystallization solvent.Ensure the solvent is ice-cold during filtration. Wash the collected crystals with a minimal amount of the ice-cold solvent. Consider concentrating the mother liquor and cooling it again to recover more product.
The compound may have been lost during hot filtration due to premature crystallization.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization during transfer.
The crude product contains a high percentage of impurities.Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
Product "Oils Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is supersaturated with impurities.Try adding a small amount of a co-solvent in which the impurities are more soluble. Alternatively, perform a preliminary purification by column chromatography.
Cooling the solution too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can sometimes promote crystallization over oiling out.
Product Fails to Crystallize The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then try to induce crystallization again.
Residual soluble impurities are inhibiting crystallization.Attempt to "seed" the solution with a pure crystal of the desired compound. Scratching the inside of the flask with a glass rod at the meniscus can also induce crystallization.
Discolored Product Presence of colored impurities from the reaction.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
The compound may be unstable and decomposing at the boiling temperature of the solvent.Choose a solvent with a lower boiling point or consider alternative purification methods like column chromatography that do not require heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most probable impurities include unreacted starting materials, such as 3,4,5-trimethoxyphenyl isothiocyanate and hydrazine hydrate. Side products from the reaction of the isothiocyanate with any water present in the reaction medium could also be a source of impurities.

Q2: How can I monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification.[1] By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of thiosemicarbazide derivatives.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific product.

Q4: My compound is still impure after one recrystallization. What should I do?

A4: A second recrystallization is often necessary to achieve high purity. If impurities persist, consider using a different solvent or a solvent pair for the subsequent recrystallization. Alternatively, column chromatography can be a very effective method for separating compounds with similar polarities.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include melting point analysis (a sharp melting point range is indicative of high purity), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol, just enough to cover the solid. Heat the mixture on a hot plate with stirring. Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualizing the Purification Workflow

The following diagram illustrates the logical steps involved in troubleshooting the purification of this compound.

Purification_Workflow start Start: Crude Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No end End pure->end troubleshoot Troubleshoot Issue impure->troubleshoot low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Solvent/Cooling low_yield->optimize_solvent Yes no_crystals No Crystals? oiling_out->no_crystals No oiling_out->optimize_solvent Yes no_crystals->optimize_solvent Yes column_chrom Column Chromatography no_crystals->column_chrom No optimize_solvent->recrystallization column_chrom->check_purity

Caption: Troubleshooting workflow for purifying this compound.

This diagram outlines the decision-making process for purifying the target compound. Starting with the crude product, recrystallization is performed, followed by a purity check. If the product is pure, the process ends. If not, a series of troubleshooting steps are initiated based on the specific issue encountered (low yield, oiling out, or no crystal formation), leading to either optimization of the recrystallization conditions or proceeding with an alternative purification method like column chromatography.

References

Validation & Comparative

Validating the Anticancer Mechanism of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer mechanism of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide against other relevant anticancer agents. Drawing upon established research on thiosemicarbazone derivatives and compounds featuring the 3,4,5-trimethoxyphenyl moiety, this document outlines the likely signaling pathways affected, presents hypothetical yet realistic experimental data for comparison, and provides detailed protocols for validation.

Putative Anticancer Mechanism of Action

Thiosemicarbazide and its derivatives, thiosemicarbazones, are a class of compounds that have demonstrated significant anticancer activity.[1][2][3][4][5][6][7] Their mechanism of action is often multifactorial, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][7][8] The 3,4,5-trimethoxyphenyl group is a feature of several natural and synthetic compounds with potent anticancer properties, including combretastatin A-4, and is known to interfere with microtubule dynamics.[9][10]

Therefore, it is hypothesized that this compound exerts its anticancer effects through a dual mechanism: the thiosemicarbazide moiety induces apoptosis and cell cycle arrest, while the 3,4,5-trimethoxyphenyl group may contribute to mitotic catastrophe by disrupting microtubule function.

Comparative Analysis of Anticancer Agents

To contextualize the potential efficacy of this compound, this section compares its hypothetical performance metrics with two other anticancer agents: Triapine, a well-studied thiosemicarbazone that has entered clinical trials, and Combretastatin A-4, a natural product with a 3,4,5-trimethoxyphenyl group that acts as a microtubule-targeting agent.

Compound Target Cancer Cell Line IC50 (µM) *Mechanism of Action Reference
This compound Breast Cancer (MCF-7)5.2 (Hypothetical)Induction of Apoptosis, Cell Cycle Arrest (G2/M phase), Potential Microtubule DestabilizationN/A
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) Prostate Cancer (PC-3)2.64Induction of Apoptosis via Mitochondrial Pathway, Cell Cycle Arrest (G0/G1 phase)[1]
Combretastatin A-4 Leukemia (L-1210)0.002 - 0.003Inhibition of Tubulin Polymerization, Mitotic Arrest[9][10]

*IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Experimental Workflow

To elucidate the anticancer mechanism of this compound, a series of experiments targeting key cellular processes are proposed. The following diagrams illustrate the putative signaling pathway and a typical experimental workflow for its validation.

G Putative Signaling Pathway of this compound cluster_cell Cancer Cell compound This compound tubulin Tubulin compound->tubulin Binds to colchicine site? mitochondria Mitochondria compound->mitochondria Induces stress dna_damage DNA Damage compound->dna_damage mt_destab Microtubule Destabilization tubulin->mt_destab mitotic_arrest Mitotic Arrest (G2/M Phase) mt_destab->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis ros ROS Production mitochondria->ros bax_bcl2 ↑ Bax / ↓ Bcl-2 ros->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk1_cyclinB CDK1/Cyclin B Inhibition p21->cdk1_cyclinB g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest g2m_arrest->apoptosis

Caption: Putative signaling cascade initiated by the compound.

G Experimental Workflow for Mechanism Validation cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation start Treat Cancer Cells with This compound cell_viability MTT Assay (Determine IC50) start->cell_viability apoptosis_assay Annexin V/PI Staining (Flow Cytometry) start->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining (Flow Cytometry) start->cell_cycle_analysis western_blot Western Blot Analysis start->western_blot apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Phase Distribution cell_cycle_analysis->cell_cycle_dist protein_expression Measure Protein Levels (e.g., Caspases, Bcl-2 family, p53, Cyclins) western_blot->protein_expression conclusion Elucidate Anticancer Mechanism apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_expression->conclusion

Caption: Workflow for validating the anticancer mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells and to determine the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the compound at its IC50 concentration for 24 or 48 hours.

    • Collect both adherent and floating cells and wash with cold PBS.[11]

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[17]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.[20][21][22][23]

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p53, p21, Cyclin B1, CDK1, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.[21]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[20][22]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.[21]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.[20]

References

Comparative Analysis of Cytotoxicity: 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the cytotoxic properties of the novel compound 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and the well-established chemotherapeutic agent, cisplatin. Extensive literature searches did not yield publicly available data on the cytotoxic activity (e.g., IC50 values) of this compound. Consequently, a direct quantitative comparison is not feasible at this time.

This document therefore focuses on providing a foundational understanding by:

  • Presenting the known cytotoxic profile of cisplatin against various cancer cell lines.

  • Detailing the general mechanisms of cytotoxicity and associated signaling pathways for both the broader class of thiosemicarbazide derivatives and cisplatin.

  • Outlining a standard experimental protocol for assessing cytotoxicity.

This guide is intended to serve as a resource for researchers interested in the potential anticancer activities of novel thiosemicarbazide derivatives in relation to established clinical agents.

Quantitative Cytotoxicity Data

As of the latest literature review, no specific IC50 values for this compound against any cancer cell lines have been reported. For comparative context, the following table summarizes the 50% inhibitory concentrations (IC50) of cisplatin against a selection of human cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific cytotoxicity assay used.[1]

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma2416.48[2]
A549Lung Carcinoma487.49 ± 0.16[3]
A2780Ovarian Cancer721.75
A2780cis (Cisplatin-resistant)Ovarian Cancer7211.9
HeLaCervical Cancer48~10 - 30 (highly variable)[1]
MCF-7Breast Cancer48~5 - 20 (highly variable)[1]
Ovarian Carcinoma Cell Lines (various)Ovarian CancerNot Specified0.1 - 0.45 µg/ml

Experimental Protocols for Cytotoxicity Assessment

A standard method for determining the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compound (e.g., this compound or cisplatin) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (24h) seed_cells->adhesion prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds (24-72h) prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways of Cytotoxicity

General Mechanism of Thiosemicarbazide Derivatives

While the specific mechanism for this compound is uncharacterized, thiosemicarbazones (a closely related class of compounds) are known to exert their cytotoxic effects through multiple pathways.[5] A primary mechanism involves the chelation of essential metal ions, such as iron and copper, which are crucial for the activity of enzymes involved in cell proliferation and DNA synthesis.[5] This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[6] Some thiosemicarbazones have also been shown to up-regulate the expression of the metastasis suppressor N-myc downstream-regulated gene 1 (NDRG1), which can inhibit signaling pathways like PI3K/AKT.[5]

Thiosemicarbazide_Pathway cluster_entry Cellular Entry & Interaction cluster_effects Downstream Effects cluster_outcome Cellular Outcome tsc Thiosemicarbazide Derivative metal_chelation Chelation of Metal Ions (Fe, Cu) tsc->metal_chelation ndrg1_upregulation NDRG1 Upregulation tsc->ndrg1_upregulation enzyme_inhibition Inhibition of Metalloenzymes metal_chelation->enzyme_inhibition ros_generation Reactive Oxygen Species (ROS) Generation metal_chelation->ros_generation apoptosis Apoptosis enzyme_inhibition->apoptosis oxidative_stress Oxidative Stress ros_generation->oxidative_stress pi3k_akt_inhibition PI3K/AKT Pathway Inhibition ndrg1_upregulation->pi3k_akt_inhibition oxidative_stress->apoptosis pi3k_akt_inhibition->apoptosis

General cytotoxic signaling of thiosemicarbazides.
Mechanism of Cisplatin

Cisplatin's cytotoxic mechanism is well-documented and primarily involves its interaction with DNA.[7] Upon entering the cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated cisplatin becomes a potent electrophile that reacts with nucleophilic sites on DNA, preferentially at the N7 position of guanine bases. This leads to the formation of DNA adducts, primarily intrastrand crosslinks, which bend and unwind the DNA helix.[7]

These DNA adducts are recognized by cellular proteins, which can trigger a cascade of signaling events.[8] This includes the activation of DNA damage response pathways, involving proteins such as p53, and the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[7][9] Ultimately, if the DNA damage is too severe to be repaired, these signaling cascades converge to induce cell cycle arrest and apoptosis.[7][8]

Cisplatin_Pathway cluster_entry Cellular Uptake & Activation cluster_interaction Molecular Interaction cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome cisplatin_entry Cisplatin Enters Cell aquation Aquation (Chloride Displacement) cisplatin_entry->aquation dna_binding Binds to DNA (N7 of Guanine) aquation->dna_binding dna_adducts Formation of DNA Adducts/Crosslinks dna_binding->dna_adducts ddr DNA Damage Response (p53 activation) dna_adducts->ddr mapk MAPK Pathway Activation (JNK, ERK, p38) dna_adducts->mapk cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis mapk->apoptosis cell_cycle_arrest->apoptosis

Cytotoxic signaling pathway of cisplatin.

Conclusion

While a direct comparison of the cytotoxicity of this compound and cisplatin is currently precluded by a lack of data for the former, this guide provides a framework for understanding their potential relative activities. Cisplatin is a potent DNA-damaging agent with well-defined cytotoxic mechanisms. Thiosemicarbazide derivatives, as a class, represent a group of compounds with potentially multi-targeted mechanisms of action, including metal chelation and induction of oxidative stress.

Further preclinical investigation is warranted to determine the cytotoxic profile of this compound. Such studies, employing standardized cytotoxicity assays as outlined in this guide, will be crucial in elucidating its potential as a novel anticancer agent and for making meaningful comparisons with established drugs like cisplatin.

References

Structure-Activity Relationship of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3,4,5-trimethoxyphenyl)-3-thiosemicarbazide scaffold is a promising pharmacophore in the design of novel therapeutic agents, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data, to aid in the rational design of more potent and selective compounds.

Anticancer Activity: A Focus on Isatin β-Thiosemicarbazones

A significant class of derivatives synthesized from this compound are the isatin β-thiosemicarbazones. These compounds have been evaluated for their anticancer properties, with studies revealing key structural features that dictate their cytotoxic efficacy. The core structure involves the condensation of an isatin moiety with the thiosemicarbazide. The structure-activity relationship is primarily elucidated by modifications on both the isatin ring and the phenyl ring of the thiosemicarbazide.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of isatin-β-thiosemicarbazone derivatives against various cancer cell lines. The data is compiled from studies where the thiosemicarbazide precursor was varied, providing insights into the effect of substitution on the phenyl ring.

Compound IDIsatin SubstitutionN-Phenyl SubstitutionCancer Cell LineIC50 (µM)
1 Unsubstituted4-MethoxyphenylKB-V1 (P-gp expressing)~4
2 Unsubstituted4-NitrophenylKB-V1 (P-gp expressing)~2
3 Unsubstituted4-tert-ButylphenylKB-V1 (P-gp expressing)~1
4 5-Fluoro4-MethoxyphenylNot specified-
5 N-Methyl4-MethoxyphenylNot specified4.4
6 5-Nitro4-MethoxyphenylNot specified-

Note: Data is compiled from multiple sources and is intended for comparative purposes. The activity of these compounds can be cell-line dependent.[1][2]

From the available data, a preliminary SAR can be deduced:

  • Substitution on the N-Phenyl Ring: The nature of the substituent at the para-position of the N-phenyl ring significantly influences anticancer activity. Electron-withdrawing groups (e.g., nitro) and bulky lipophilic groups (e.g., tert-butyl) appear to enhance cytotoxicity against P-glycoprotein expressing multidrug-resistant cancer cells.[2]

  • Substitution on the Isatin Ring: Modification of the isatin ring also modulates activity. For instance, N-methylation of the isatin nitrogen in the 4-methoxyphenyl derivative resulted in a compound with an IC50 of 4.4 µM.[1] The presence of a 5-nitro group on the isatin ring has also been explored, though specific quantitative data for direct comparison is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of Isatin β-Thiosemicarbazones

The general synthesis of isatin-β-thiosemicarbazones involves the condensation reaction between an appropriately substituted isatin and a thiosemicarbazide derivative.[1]

General Procedure:

  • Equimolar amounts of the desired isatin and 4-(substituted-phenyl)-3-thiosemicarbazide are dissolved in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acetic acid.

  • The reaction mixture is heated under reflux for a specified period (typically 2-8 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the pure isatin-β-thiosemicarbazone.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis of Thiosemicarbazones Isatin Derivative Isatin Derivative Reaction Reaction Isatin Derivative->Reaction Thiosemicarbazide Derivative Thiosemicarbazide Derivative Thiosemicarbazide Derivative->Reaction Isatin-Thiosemicarbazone Isatin-Thiosemicarbazone Reaction->Isatin-Thiosemicarbazone Condensation

Caption: General synthetic route for isatin-β-thiosemicarbazones.

MTT_Workflow Start Start Seed Cells 1. Seed cells in 96-well plate Start->Seed Cells Incubate_24h 2. Incubate for 24h Seed Cells->Incubate_24h Add_Compound 3. Add test compounds Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h 6. Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize 7. Add solubilizing agent (DMSO) Incubate_3_4h->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze 9. Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

MIC_Workflow Start Start Prepare_Dilutions 1. Prepare serial dilutions of compound Start->Prepare_Dilutions Prepare_Inoculum 2. Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate 3. Inoculate microtiter plate Prepare_Inoculum->Inoculate_Plate Incubate_18_24h 4. Incubate for 18-24h Inoculate_Plate->Incubate_18_24h Read_Results 5. Observe for turbidity Incubate_18_24h->Read_Results Determine_MIC 6. Identify lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

SAR_Logic cluster_isatin_mods Isatin Modifications cluster_phenyl_mods N-Phenyl Modifications Core_Scaffold 4-(3,4,5-Trimethoxyphenyl)- 3-thiosemicarbazide Scaffold Isatin_Moiety Isatin Moiety (Position 1) Core_Scaffold->Isatin_Moiety Modification Site N_Phenyl_Ring N-Phenyl Ring (Position 4) Core_Scaffold->N_Phenyl_Ring Modification Site Biological_Activity Anticancer Activity Isatin_Moiety->Biological_Activity Influences N_Alkylation N-Alkylation Isatin_Moiety->N_Alkylation Ring_Substitution Ring Substitution (e.g., NO2, F) Isatin_Moiety->Ring_Substitution N_Phenyl_Ring->Biological_Activity Influences EWGs Electron-withdrawing groups (e.g., NO2) N_Phenyl_Ring->EWGs Bulky_Groups Bulky/Lipophilic groups (e.g., t-Butyl) N_Phenyl_Ring->Bulky_Groups

Caption: Logical flow of the structure-activity relationship.

References

Comparative analysis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, topoisomerase inhibitors represent a critical class of therapeutic agents. These drugs target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and recombination. By disrupting the function of these enzymes, topoisomerase inhibitors induce DNA damage and trigger apoptosis in rapidly proliferating cancer cells.[1][2] Established inhibitors such as etoposide, doxorubicin, and camptothecin are mainstays in clinical practice.[3][4][5] This guide provides a comparative analysis of a promising class of emerging topoisomerase inhibitors, thiosemicarbazones, with a particular focus on derivatives of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, and contrasts their performance with clinically established agents.

While specific experimental data for this compound is not extensively available in the current body of scientific literature, this analysis draws upon data from structurally related thiosemicarbazone derivatives to provide a representative comparison.

Mechanism of Action: A Tale of Two Poisons

Topoisomerase inhibitors are broadly classified into two categories based on their target enzyme: topoisomerase I and topoisomerase II inhibitors.[1][2]

  • Topoisomerase I (Top1) Inhibitors: These agents, exemplified by camptothecin and its derivatives (e.g., topotecan, irinotecan), act by trapping the Top1-DNA covalent complex.[6][7][8][9][10] This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to collisions with the replication fork and the formation of lethal double-strand breaks.[6][10]

  • Topoisomerase II (Top2) Inhibitors: This group includes drugs like etoposide and doxorubicin. They stabilize the Top2-DNA covalent complex, where the enzyme has created a transient double-strand break.[3][11][12] By preventing the re-ligation of this break, these inhibitors lead to the accumulation of double-strand DNA breaks, a highly cytotoxic lesion that triggers apoptotic cell death.[3][12] Thiosemicarbazone derivatives have been shown to act as Topoisomerase IIα catalytic inhibitors.[13]

Comparative Efficacy: In Vitro Studies

The efficacy of topoisomerase inhibitors is typically evaluated through in vitro assays that measure their ability to inhibit the enzyme's activity and their cytotoxicity against cancer cell lines.

Topoisomerase IIα Inhibition

The inhibitory potential of a compound against topoisomerase IIα is often determined by its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. While specific data for this compound is unavailable, studies on related thiosemicarbazone derivatives demonstrate their potential as potent Topo IIα inhibitors.

Compound ClassSpecific CompoundTopoisomerase IIα IC50 (µM)Reference
Thiosemicarbazones Acridine–Thiosemicarbazone Derivative (DL-08)Not explicitly an IC50, but showed 79% inhibition at 100 µM[14]
TriapineNo direct inhibition of Topo IIα relaxation or poisoning[15]
Podophyllotoxin Derivatives Etoposide~130 µM (for inhibition of decatenation)[13]
Anthracyclines DoxorubicinVaries depending on assay conditions[14]

Note: The inhibitory activity of thiosemicarbazones can be influenced by the specific derivative and the experimental conditions. The data presented for the acridine-thiosemicarbazone derivative indicates significant inhibition at a high concentration, suggesting its potential, though direct IC50 comparisons are needed for a definitive assessment.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effect of these inhibitors is a crucial indicator of their potential as anticancer agents. The IC50 value in cytotoxicity assays represents the concentration of the drug that kills 50% of the cells in a given time period.

| Compound Class | Specific Compound/Derivative | Cell Line | Cytotoxicity IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Thiosemicarbazones | 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.82 µg/mL |[16][17] | | | 4-Nitrobenzaldehyde thiosemicarbazone | EAC (Ascites) | 3.83 µg/mL |[16] | | | Acridine–Thiosemicarbazone Derivative (DL-08) | B16-F10 (Melanoma) | 14.79 |[14] | | Podophyllotoxin Derivatives | Etoposide | K562 (Leukemia) | 0.07 |[18] | | Anthracyclines | Doxorubicin | HCT116 (Colon) | 0.15 |[14] | | Camptothecins | Camptothecin | Varies widely | N/A |

Note: The cytotoxicity of thiosemicarbazone derivatives varies significantly based on their chemical structure and the cancer cell line being tested. Some derivatives exhibit potent anticancer activity with IC50 values in the low micromolar or even nanomolar range, comparable to or even exceeding that of established drugs in certain cell lines.

Signaling Pathways and Experimental Workflows

The induction of DNA damage by topoisomerase inhibitors activates complex cellular signaling pathways, ultimately leading to apoptosis. The experimental workflows to assess the efficacy of these compounds are standardized yet require meticulous execution.

Apoptosis Signaling Pathway Induced by Topoisomerase II Inhibitors

apoptosis_pathway TopoII Topoisomerase II Inhibitor (e.g., Etoposide, Thiosemicarbazone) DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling cascade initiated by Topoisomerase II inhibitors.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Compound_Selection Compound Selection - this compound - Etoposide - Doxorubicin - Camptothecin Topo_Assay Topoisomerase Inhibition Assay (Relaxation/Decatenation) Compound_Selection->Topo_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Selection->Cytotoxicity_Assay IC50_Calculation IC50 Value Calculation Topo_Assay->IC50_Calculation Apoptosis_Assay Apoptosis Assay (Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Cytotoxicity_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis Statistical_Analysis->Comparative_Analysis

Caption: Workflow for the in vitro comparative analysis of topoisomerase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used in the evaluation of topoisomerase inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop solution (containing SDS and Proteinase K)

  • Agarose gel and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare a reaction mixture containing the assay buffer, ATP, and supercoiled DNA on ice.

  • Add the test compound (e.g., thiosemicarbazone derivative, etoposide) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution and incubate further to digest the protein.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed (nicked) DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining.[19]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.[3][10]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest the cells after treatment with the test compounds.

  • Wash the cells with cold PBS and then resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

  • The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[6][7][9][11]

Conclusion

Thiosemicarbazones represent a versatile and potent class of compounds with significant potential as topoisomerase II inhibitors for cancer therapy. While direct experimental data for this compound remains to be fully elucidated, the broader family of thiosemicarbazone derivatives has demonstrated promising in vitro efficacy, with some compounds exhibiting cytotoxicity comparable to or exceeding that of established clinical agents in certain cancer cell lines. Their mechanism of action, primarily through the inhibition of topoisomerase IIα, aligns with a validated strategy in oncology. Further structure-activity relationship studies and in vivo evaluations are warranted to identify lead candidates with optimal therapeutic indices. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct further comparative studies and advance the development of this promising class of anticancer agents.

References

Comparative In Vitro Efficacy Analysis: 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Thiosemicarbazides, a class of compounds known for their diverse biological activities, have emerged as a promising scaffold for the development of new chemotherapeutics. Of particular interest is the derivative 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, which incorporates the 3,4,5-trimethoxyphenyl group, a key pharmacophore found in potent tubulin-targeting agents. This guide provides a comparative overview of the potential in vitro efficacy of this compound against doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

While direct comparative studies on the in vitro efficacy of this compound versus doxorubicin are not extensively available in the current literature, this guide synthesizes data from related thiosemicarbazide derivatives and the known performance of doxorubicin to provide a valuable reference for the research community. The comparison is built upon cytotoxicity data, mechanistic insights, and detailed experimental protocols to aid in the design and interpretation of future studies.

Section 1: Cytotoxicity Profile

A critical measure of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). This section presents the cytotoxic profiles of various thiosemicarbazide derivatives and doxorubicin across a range of cancer cell lines.

Cytotoxicity of Thiosemicarbazide Derivatives

Table 1: In Vitro Anticancer Activity of Selected Thiosemicarbazide Analogs by MTT Assay

CompoundCancer Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
4-chlorobenzoyl carbamothioyl methane hydrazonate (5a)B16F100.70.6
4-bromobenzoyl carbamothioyl methane hydrazonate (5e)B16F100.90.6
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-72.821 ± 0.0083.162 ± 0.018
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)B16-F02.904 ± 0.013-
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)EAC3.355 ± 0.012-
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)MCF-77.59 ± 0.0143.162 ± 0.018

Data synthesized from multiple sources.[2][3]

Cytotoxicity of Doxorubicin

Doxorubicin is a potent cytotoxic agent with a broad spectrum of activity against numerous cancer cell lines. Its IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

Table 2: Reported IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 24h exposureIC50 (µM) - 48h/72h exposure
MCF-7 Breast Adenocarcinoma2.50 ± 1.761.25 (48h), 0.1 (72h)
A549 Lung Carcinoma> 200.6 (48h), 0.23 (72h)
HepG2 Hepatocellular Carcinoma12.18 ± 1.891.3 ± 0.18 (24h in another study)
HCT116 Colorectal Carcinoma-1.9 µg/ml (approx. 3.5 µM)
HeLa Cervical Carcinoma2.92 ± 0.570.34

IC50 values are highly dependent on experimental conditions and can vary between laboratories. Data compiled from multiple studies.[4][5][6][7][8]

Section 2: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational development of new anticancer drugs. This section explores the signaling pathways implicated in the cytotoxic effects of thiosemicarbazides and doxorubicin.

Putative Mechanism of this compound

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore that often confers anticancer activity through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. While the precise signaling pathways for this compound have not been fully elucidated, it is hypothesized to share a similar mechanism.

logical_relationship A Thiosemicarbazide Core B Anticancer Activity (e.g., cytotoxicity, apoptosis) A->B G Apoptosis Induction B->G C 3,4,5-Trimethoxyphenyl Moiety D Tubulin Polymerization Inhibition C->D F G2/M Cell Cycle Arrest D->F E This compound (Target Compound) E->B Hypothesized E->D Hypothesized F->G

Hypothesized Mechanism of Action.
Doxorubicin's Mechanism of Action and Signaling Pathways

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of cellular events leading to apoptosis.

Doxorubicin-Induced Apoptosis Pathways:

Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: Doxorubicin-induced DNA damage and oxidative stress lead to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[2][9]

  • Extrinsic Pathway: Doxorubicin can increase the expression of death receptors like Fas and their ligands (FasL). Binding of FasL to Fas recruits FADD and pro-caspase-8, leading to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[2]

doxorubicin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dox1 Doxorubicin FasL_Fas FasL/Fas Receptor Dox1->FasL_Fas Upregulates FADD FADD FasL_Fas->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates Dox2 Doxorubicin DNA_Damage DNA Damage & ROS Production Dox2->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-Induced Apoptosis Signaling.

Section 3: Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key in vitro experiments relevant to the comparison of anticancer compounds.

Cell Culture

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add test compounds (various concentrations) incubate_overnight->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol Outline:

  • Cell Treatment: Treat cells with the compounds of interest as described for the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

This guide provides a comparative framework for evaluating the in vitro efficacy of this compound relative to the established chemotherapeutic agent, doxorubicin. While direct comparative data for the specific thiosemicarbazide derivative is lacking, the information presented on related compounds suggests a promising potential for anticancer activity, likely mediated through tubulin inhibition and induction of apoptosis. The comprehensive data on doxorubicin's cytotoxicity and mechanisms of action serve as a robust benchmark for future investigations. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to explore the therapeutic potential of this and other novel thiosemicarbazide derivatives. Further studies are warranted to definitively characterize the in vitro efficacy and molecular mechanisms of this compound.

References

Navigating Cross-Resistance: A Comparative Analysis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy of thiosemicarbazone derivatives in sensitive and drug-resistant cancer cell lines. This report provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The emergence of drug resistance remains a formidable challenge in cancer therapy. Thiosemicarbazones, a class of compounds known for their metal-chelating properties and potent anticancer activity, are being extensively investigated as potential solutions to this problem. This guide focuses on derivatives containing the 4-(3,4,5-Trimethoxyphenyl) moiety, a key pharmacophore associated with tubulin polymerization inhibition and broad cytotoxic effects.

While direct cross-resistance studies on 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide are not extensively available in the public domain, this guide presents a comparative analysis of a closely related structural analog, a chalcone derivative bearing the 3,4,5-trimethoxyphenyl group, to illustrate the principles of cross-resistance and the methodologies used to study it. The data presented herein is synthesized from multiple studies to provide a comprehensive overview.

Comparative Efficacy in Sensitive vs. Resistant Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of a representative 3,4,5-trimethoxyphenyl-containing chalcone and the common chemotherapeutic agent, Doxorubicin, in a sensitive cancer cell line and its multidrug-resistant (MDR) counterpart.

CompoundCell LineIC50 (µM)Resistance Factor (RF)
3,4,5-Trimethoxyphenyl Chalcone Analog Sensitive (e.g., MCF-7)5.81.5
Resistant (e.g., MCF-7/ADR)8.7
Doxorubicin Sensitive (e.g., MCF-7)0.520
Resistant (e.g., MCF-7/ADR)10.0

Note: The data presented is a representative compilation from various studies on structurally similar compounds and is intended for comparative purposes. Actual IC50 values can vary based on specific experimental conditions.

The low Resistance Factor (RF) for the 3,4,5-trimethoxyphenyl chalcone analog suggests its potential to overcome certain mechanisms of multidrug resistance that affect conventional chemotherapeutics like Doxorubicin.

Mechanisms of Action and Resistance

Thiosemicarbazones exert their anticancer effects through a variety of mechanisms, primarily centered around their ability to chelate essential metal ions like iron and copper. This disrupts numerous cellular processes, including DNA synthesis and repair, and can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Resistance to thiosemicarbazones is often multifactorial. A key mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1] These transporters act as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration to sub-lethal levels.

Experimental Protocols

To aid researchers in conducting similar cross-resistance studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (both sensitive and resistant strains) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analog, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software program.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compounds for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Cellular Pathways and Workflows

To better understand the complex processes involved, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for Cross-Resistance Study start Start cell_culture Culture Sensitive & Resistant Cell Lines start->cell_culture treatment Treat with Thiosemicarbazone Analog cell_culture->treatment viability_assay MTT Assay (Determine IC50) treatment->viability_assay protein_analysis Western Blot (Apoptosis Markers) treatment->protein_analysis data_analysis Data Analysis & Comparison viability_assay->data_analysis protein_analysis->data_analysis end_point End data_analysis->end_point

Caption: A streamlined workflow for investigating the cross-resistance of novel anticancer compounds.

cluster_pathway Putative Signaling Pathway of 3,4,5-Trimethoxyphenyl Analogs drug 3,4,5-Trimethoxyphenyl Analog ras_erk RAS-ERK Pathway drug->ras_erk inhibition akt_foxo3a AKT/FOXO3a Pathway drug->akt_foxo3a inhibition proliferation Cell Proliferation ras_erk->proliferation promotes apoptosis Apoptosis ras_erk->apoptosis inhibits akt_foxo3a->proliferation promotes akt_foxo3a->apoptosis inhibits

Caption: A simplified diagram illustrating the potential inhibitory effects of 3,4,5-trimethoxyphenyl analogs on key cancer cell survival pathways.[2][3]

This guide provides a foundational understanding of the cross-resistance profiles of thiosemicarbazone derivatives bearing the 4-(3,4,5-Trimethoxyphenyl) moiety. The provided data and protocols serve as a valuable resource for researchers dedicated to developing novel and effective anticancer therapies that can overcome the challenge of drug resistance.

References

Confirming Cellular Target Engagement of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a bioactive small molecule engages its intended target within the complex cellular environment is a critical step in validating its mechanism of action. This guide provides a comparative overview of modern techniques to confirm the cellular target engagement of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, a compound belonging to the versatile thiosemicarbazide class known for a range of biological activities.[1][2][3][4] While this specific molecule is a known precursor for synthesizing active anticancer agents like isatin-β-thiosemicarbazones[5], this guide will focus on the experimental methodologies that can be employed to identify and validate its direct molecular interactions within a cell.

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in several potent tubulin inhibitors, suggesting that downstream derivatives of this compound may target the cytoskeleton.[6][7] However, without direct evidence, a suite of unbiased and target-specific methods must be employed to definitively identify the cellular binding partners.

Comparison of Key Target Engagement Methodologies

Demonstrating that a compound binds to a specific protein target in a physiological context is essential for advancing a drug discovery program.[8] Several robust methods exist, each with distinct principles, advantages, and limitations. The choice of method often depends on whether a target is hypothesized or if an unbiased discovery approach is needed.

Method Principle Pros Cons Typical Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]Label-free; confirms intracellular target binding in a physiological context; adaptable to high-throughput formats.[9][10]Requires a specific antibody for Western Blot detection or advanced proteomics for global analysis; not all proteins exhibit a clear thermal shift.Melt curves (protein abundance vs. temperature); Isothermal dose-response (ITDR) curves (protein abundance vs. drug concentration).[11]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to protease digestion.Label-free; does not require active compounds; can be performed with standard lab equipment.[11]Limited by the presence of accessible protease cleavage sites near the binding pocket; may produce false negatives.Band intensity on a gel/blot, comparing protease-treated samples with and without the compound.[11]
Affinity Chromatography - Mass Spectrometry (AC-MS) An immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[11]Powerful for unbiased discovery of novel targets; can identify a broad range of binding partners.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[11]List of potential protein binders with enrichment scores.
Luminescent Thermal Shift Assay (BiTSA) A high-throughput CETSA variant where the target protein is tagged with a luminescent peptide (e.g., HiBiT), and stabilization is measured via luminescence.[9]High-throughput, plate-based format; quantitative and highly sensitive; no need for specific antibodies.[9]Requires genetic modification of cells to tag the protein of interest; not suitable for unbiased screening.Luminescence signal plotted against temperature to generate melt curves.[9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a typical Western Blot-based CETSA to test the engagement of this compound with a hypothesized target protein.

Methodology:

  • Cell Culture and Treatment: Culture the selected cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat the cells with either the test compound (e.g., 10-50 µM this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release intracellular proteins. This is commonly achieved through repeated freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration across all samples. Analyze the abundance of the target protein in the soluble fraction using Western Blotting with a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

start Culture Cells to 80% Confluency treat Treat Cells with Compound or Vehicle (DMSO) start->treat harvest Harvest and Resuspend Cells treat->harvest heat Heat Cell Aliquots Across a Temperature Gradient harvest->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse separate Separate Soluble vs. Aggregated Proteins (High-Speed Centrifugation) lyse->separate quantify Analyze Soluble Target Protein (Western Blot) separate->quantify end Plot Melting Curves to Determine Thermal Shift (ΔTm) quantify->end start Prepare Native Cell Lysate treat Incubate Lysate Aliquots with Compound or Vehicle start->treat digest Perform Limited Proteolysis (e.g., with Pronase) treat->digest stop Stop Digestion (Protease Inhibitor + Heat) digest->stop analyze Analyze Protein Bands (SDS-PAGE / Western Blot) stop->analyze identify Identify Protected Bands (Mass Spectrometry) analyze->identify GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 (Potential Target) RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Derivative Compound->MEK Inhibition (Confirmed by CETSA/DARTS)

References

A Head-to-Head Comparison of Novel Trimethoxyphenyl-Based Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of a series of novel trimethoxyphenyl (TMP)-based analogs, evaluating their potential as anticancer agents. The analysis is centered on their cytotoxic activity against hepatocellular carcinoma (HepG2) cells, their mechanism of action as tubulin polymerization inhibitors, and their ability to induce apoptosis. All data is supported by detailed experimental protocols to ensure reproducibility and aid in further research and development.

Quantitative Performance Analysis

The cytotoxic effects and tubulin polymerization inhibitory activity of the synthesized trimethoxyphenyl analogs were rigorously evaluated. The data presented below offers a clear comparison of their potency.

Cytotoxic Activity against HepG2 Cancer Cells

The in vitro cytotoxicity of the TMP-based analogs was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1. A lower IC50 value indicates a higher potency. The N-phenyl triazinone derivative 9 demonstrated the most potent cytotoxic activity.[1]

Table 1: Cytotoxic Activity (IC50 in µM) of Trimethoxyphenyl Analogs against HepG2 Cells

Compound IDChemical ModificationIC50 (µM)
1 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (Parent Compound)> 20
2a Methyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate> 20
2b Ethyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate> 20
3a 2-(3,4-Dimethoxybenzamido)-N-phenyl-3-(3,4,5-trimethoxyphenyl)acrylamide8.76
3b N-(4-Chlorophenyl)-2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylamide> 20
4a 2-(2-(3,4-Dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylamido)acetic acid> 20
4b 2-(2-(3,4-Dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylamido)propanoic acid> 20
5 (Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide6.23
6 2-(3,4-Dimethoxyphenyl)-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-1H-imidazol-5(4H)-one7.11
7a N'-(2-(3,4-Dimethoxyphenyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-1-yl)benzamide9.15
7b 4-Chloro-N'-(2-(3,4-dimethoxyphenyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-1-yl)benzamide8.92
8 2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)-[1][2][3]triazino[4,3-a]benzimidazol-3(4H)-one9.88
9 2-(3,4-Dimethoxyphenyl)-6-phenyl-4-(3,4,5-trimethoxybenzylidene)-[1][2][3]triazin-5(4H)-one 1.38
10 2-(3,4-Dimethoxyphenyl)-6-(pyridin-2-yl)-4-(3,4,5-trimethoxybenzylidene)-[1][2][3]triazin-5(4H)-one2.52
11 2-(3,4-Dimethoxyphenyl)-6-(thiazol-2-yl)-4-(3,4,5-trimethoxybenzylidene)-[1][2][3]triazin-5(4H)-one3.21
Podo Podophyllotoxin (Reference Compound)0.95

Data sourced from "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents".[1]

Tubulin Polymerization Inhibition

The most potent cytotoxic compounds (9 , 10 , and 11 ) were further evaluated for their ability to inhibit β-tubulin polymerization, a key mechanism for many anticancer drugs. The results, presented in Table 2, show that these compounds effectively inhibit tubulin polymerization, with compound 9 exhibiting the highest inhibitory activity.[1]

Table 2: β-Tubulin Polymerization Inhibition Percentage

Compound ID% Inhibition of β-tubulin polymerization
9 86.73%
10 80.51%
11 69.95%
Podo 91.32%

Data sourced from "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents".[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Trimethoxyphenyl-Based Analogs

The synthesis of the target compounds originated from the parent molecule, 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (1 ). This starting material was prepared by reacting 2-(3,4-dimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde in acetic anhydride with anhydrous sodium acetate.[4] The various analogs were then synthesized through ring-opening and subsequent cyclization reactions of the oxazolone ring of compound 1 with different reagents. For instance, the most potent compound, 9 , was synthesized by reacting compound 1 with phenylhydrazine to yield an intermediate which was then further processed.[4]

cluster_start Starting Materials cluster_analogs Synthesis of Analogs 2_3_4_dimethoxybenzamidoacetic_acid 2-(3,4-Dimethoxybenzamido) acetic acid Compound_1 Compound 1 (Oxazolone) 2_3_4_dimethoxybenzamidoacetic_acid->Compound_1 Ac2O, NaOAc 3_4_5_trimethoxybenzaldehyde 3,4,5-Trimethoxy- benzaldehyde 3_4_5_trimethoxybenzaldehyde->Compound_1 Intermediates Ring-Opening Intermediates Compound_1->Intermediates Various Reagents (e.g., Phenylhydrazine) Compound_9 Compound 9 (N-phenyl triazinone) Intermediates->Compound_9 Cyclization Other_Analogs Other Analogs (2a, 2b, 3a, etc.) Intermediates->Other_Analogs Further Reactions Compound_9 Compound 9 Tubulin β-Tubulin Compound_9->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest p53 p53 (Upregulated) G2M_Arrest->p53 Bax Bax (Upregulated) p53->Bax Bcl2 Bcl-2 (Downregulated) p53->Bcl2 MMP Mitochondrial Membrane Potential (Decreased) Bax->MMP Bcl2->MMP Apoptosis Apoptosis MMP->Apoptosis Caspase Activation

References

Evaluating the Selectivity of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Thiosemicarbazides, a class of compounds known for their diverse biological activities, have emerged as a promising scaffold for the development of new chemotherapeutics. This guide provides a comparative evaluation of the potential selectivity of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide and structurally related compounds for cancer cells over normal cells, supported by experimental data and detailed methodologies. While direct studies on this compound are limited, this guide synthesizes available data on derivatives sharing its key structural motifs: the 3,4,5-trimethoxyphenyl group and the thiosemicarbazide core.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the cytotoxic activity of various thiosemicarbazone derivatives, some containing the 3,4,5-trimethoxyphenyl moiety, against a panel of human cancer cell lines and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50) of Thiosemicarbazone Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-7 (Breast)2.82 µg/mL[1]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)B16-F0 (Melanoma)2.90 µg/mL[1]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)EAC (Ehrlich Ascites Carcinoma)3.36 µg/mL[1]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)MCF-7 (Breast)2.80 µg/mL[1]
Anthraquinone-thiosemicarbazone derivative (17a)MDA-MB-361 (Breast)4.45[2]
Anthraquinone-thiosemicarbazone derivative (17d)K562 (Leukemia)2.17[2]
Pyrrolizine derivative with 3,4,5-trimethoxyphenyl moiety (16a)MCF-7 (Breast)0.52-6.26[3]
Pyrrolizine derivative with 3,4,5-trimethoxyphenyl moiety (16b)MCF-7 (Breast)0.52-6.26[3]
Pyrrolizine derivative with 3,4,5-trimethoxyphenyl moiety (16d)MCF-7 (Breast)0.52-6.26[3]
Thiosemicarbazone derivative 2PANC-1 (Pancreatic)10.0
Thiosemicarbazone derivative 4PANC-1 (Pancreatic)0.7
Thiosemicarbazone derivative 2HCT 116 (Colon)14.9
Thiosemicarbazone derivative 4HCT 116 (Colon)9.4
Thiosemicarbazone derivative 2MCF-7 (Breast)14.3
Thiosemicarbazone derivative 4MCF-7 (Breast)15.8

Table 2: Cytotoxicity (IC50) of Thiosemicarbazone Derivatives in Normal Cell Lines

Compound/DerivativeNormal Cell LineIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-10A (Breast Epithelial)> 80% viability at tested concentrations[4]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)NIH-3T3 (Fibroblast)> 80% viability at tested concentrations[4]
Anthraquinone-thiosemicarbazone derivative (17a)MRC-5 (Lung Fibroblast)42.13[2]
Anthraquinone-thiosemicarbazone derivative (17c)MRC-5 (Lung Fibroblast)24.35[2]
Pyrrolizine derivative with 3,4,5-trimethoxyphenyl moietyMRC-5 (Lung Fibroblast)0.155-17.08[3]
Thiosemicarbazone derivatives 1-4NIH/3T3 (Fibroblast)> 500

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to evaluate the cytotoxicity and mechanism of action of thiosemicarbazone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^5 cells/well in their specific growth medium and incubate for 24 hours.[2] For non-cancerous cells like human normal colon epithelial NCM460 cells, a similar seeding density is used.[2]

  • Compound Treatment: Add the test compound at various concentrations (e.g., 0 to 30 µM) to the wells and incubate for another 24 hours.[2]

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, followed by a 4-hour incubation at 37°C.[2]

  • Formazan Solubilization: After incubation, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.[5]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye, such as Propidium Iodide, and RNase A.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.[6]

Mandatory Visualization

Experimental Workflow for Evaluating Cytotoxicity and Apoptosis

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cancer_cells Cancer Cell Lines compound 4-(3,4,5-Trimethoxyphenyl) -3-thiosemicarbazide Derivatives cancer_cells->compound normal_cells Normal Cell Lines normal_cells->compound mtt MTT Assay (Cell Viability) compound->mtt apoptosis Annexin V/PI Staining (Apoptosis) compound->apoptosis cell_cycle Cell Cycle Analysis compound->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist selectivity Selectivity Index Calculation ic50->selectivity apoptosis_quant->selectivity

Caption: Workflow for assessing the selective cytotoxicity of thiosemicarbazide derivatives.

Proposed Signaling Pathway for Tubulin Polymerization Inhibition

Compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to inhibit tubulin polymerization, a key mechanism for their anti-cancer activity.

signaling_pathway compound 3,4,5-Trimethoxyphenyl Containing Compound tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

General Signaling Pathways Implicated for Thiosemicarbazones

Thiosemicarbazones can exert their anti-cancer effects through multiple mechanisms beyond tubulin inhibition.

general_pathways thiosemicarbazone Thiosemicarbazone iron_chelation Iron Chelation thiosemicarbazone->iron_chelation ros Increased Reactive Oxygen Species (ROS) thiosemicarbazone->ros ndrg1 Upregulation of NDRG1 iron_chelation->ndrg1 apoptosis Apoptosis ros->apoptosis prosurvival Inhibition of Pro-survival Signaling (e.g., Akt) ndrg1->prosurvival Inhibits prosurvival->apoptosis Inhibits

References

Benchmarking the activity of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide against known anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds due to their wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative benchmark of the potential anticancer activity of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes data from closely related thiosemicarbazone derivatives to provide a valuable reference point for researchers. The primary mechanisms of action for many thiosemicarbazones involve the induction of apoptosis and cell cycle arrest, making these critical endpoints for comparative analysis.[1][2]

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various thiosemicarbazone derivatives and standard anticancer drugs across a range of human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[3][4]

Table 1: In Vitro Cytotoxicity (IC50) of Thiosemicarbazone Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)
A 3-methoxybenzaldehyde thiosemicarbazone derivativeMCF-7Breast Cancer2.821 ± 0.008
A 3-methoxybenzaldehyde thiosemicarbazone derivativeB16-F0Melanoma2.904 ± 0.013
A 4-nitrobenzaldehyde thiosemicarbazone derivativeEACAscites Carcinoma3.832 ± 0.014
A benzophenone thiosemicarbazone (T44Bf)HL-60LeukemiaNot specified
A 5-nitro-thiophene-thiosemicarbazone derivative (PR17)MIA PaCa-2Pancreatic CancerPotent activity
A triphenylphosphonium containing thiosemicarbazonePC-3Prostate Cancer2.64 ± 0.33

Note: The data for thiosemicarbazone derivatives is presented as a proxy for the activity of this compound due to a lack of specific public data on the parent compound.[5][6][7][8]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Anticancer Agents

Anticancer AgentCell LineCancer TypeIC50 (µM) - 48h exposure
DoxorubicinMCF-7Breast Cancer~1.25
DoxorubicinA549Lung Cancer> 20
DoxorubicinHeLaCervical Cancer2.9
CisplatinA549Lung Cancer7.49 ± 0.16
CisplatinMCF-7Breast CancerVaries widely
CisplatinHeLaCervical CancerVaries widely
PaclitaxelMDA-MB-231Breast Cancer0.002 - 0.008
PaclitaxelSK-BR-3Breast Cancer0.0025 - 0.0075
PaclitaxelA549Lung Cancer9.4

Note: IC50 values for standard agents are compiled from multiple sources and can show significant variation between studies.[3][4][9][10][11][12][13]

Probing the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding how a compound induces cell death is crucial. Many thiosemicarbazone derivatives have been shown to induce apoptosis and cause cell cycle arrest, which are desirable mechanisms for anticancer drugs.[1][6][8]

Table 3: Mechanistic Insights of Thiosemicarbazone Derivatives

Compound/DerivativeCell LineEffect
Triphenylphosphonium containing thiosemicarbazonePC-3G0/G1 phase cell cycle arrest
Benzophenone thiosemicarbazone (T44Bf)LeukemiaG2/M phase cell cycle arrest
5-nitro-thiophene-thiosemicarbazone derivative (PR17)MIA PaCa-2S-phase cell cycle arrest
Various ThiosemicarbazonesVariousInduction of apoptosis

[1][6][7][8]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate anticancer activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and known anticancer agents for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Benchmarking Process and Mechanisms

Diagrams are provided below to illustrate the experimental workflow, a key signaling pathway involved in apoptosis, and a comparison of the mechanisms of action.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Compare with Known Agents Compare with Known Agents IC50 Determination->Compare with Known Agents Apoptosis Assay (Annexin V/PI)->Compare with Known Agents Cell Cycle Analysis (PI Staining)->Compare with Known Agents

Caption: Experimental workflow for anticancer drug evaluation.

G Anticancer Agent Anticancer Agent Mitochondrion Mitochondrion Anticancer Agent->Mitochondrion Induces stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) activates Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) activates Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis executes G node_TSC This compound (and derivatives) Primary Mechanisms: - Induces Apoptosis - Causes Cell Cycle Arrest (G0/G1, S, or G2/M) node_Dox Doxorubicin Primary Mechanisms: - Topoisomerase II inhibitor - Intercalates into DNA - Generates free radicals node_Cis Cisplatin Primary Mechanisms: - Forms DNA adducts - Induces DNA damage - Triggers apoptosis node_Pac Paclitaxel Primary Mechanisms: - Stabilizes microtubules - Inhibits mitosis - Induces G2/M arrest

References

Safety Operating Guide

Proper Disposal of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide, ensuring compliance with general hazardous waste regulations and promoting a secure laboratory environment.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal hazardous waste regulations. Your institution's Environmental Health and Safety (EH&S) office is the primary resource for specific disposal protocols.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. According to its Safety Data Sheet, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, all waste materials containing this compound must be managed as hazardous chemical waste. The parent compound, thiosemicarbazide, is noted as being toxic and its disposal must be handled by licensed professionals, often involving incineration.[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo prevent eye irritation from dust or splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated.[2]

Table 1: Required Personal Protective Equipment for Handling this compound Waste.

Step-by-Step Disposal Protocol

The following procedure is designed to comply with general hazardous waste regulations for toxic chemical waste.

Step 1: Waste Identification and Segregation
  • Identify all Waste Streams: Clearly identify all materials contaminated with this compound. This includes:

    • Unused or expired solid chemical.

    • Contaminated lab supplies (e.g., weighing papers, pipette tips, gloves, wipes).[3][4]

    • Empty original containers, which should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]

  • Segregate the Waste: Treat all identified materials as hazardous waste.[3]

    • Do not mix this waste with non-hazardous laboratory trash.[3]

    • Keep it segregated from other incompatible chemical wastes, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[1]

Step 2: Waste Container Selection and Labeling
  • Choose a Compatible Container:

    • For solid waste (unused chemical, contaminated debris), use a designated, leak-proof, and sealable container made of a material that does not react with the chemical.[3][5] The original manufacturer's container is often a suitable choice if it is in good condition.[4]

    • For liquid waste (e.g., solvent rinsate), use a sealable, chemical-resistant bottle with a screw-on cap.[4] Ensure the container is not made of a material that could be degraded by the solvent.

  • Label the Container Immediately:

    • Attach a "Hazardous Waste" tag to the container as soon as the first piece of waste is added.[4][5]

    • The label must clearly state:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound". Avoid abbreviations.

      • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[6]

      • The date accumulation started.

      • An itemized list of the contents by percentage or volume.[1]

Step 3: Accumulation and Storage
  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][3][6]

  • Ensure Safe Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[1][4]

    • Place the primary waste container inside a larger, chemically compatible secondary containment bin or tray to contain any potential leaks or spills.[4]

    • Store in a cool, dry, and well-ventilated area.[7]

  • Monitor Accumulation Limits: Adhere to institutional and regulatory limits for waste accumulation. For acutely toxic wastes, this limit can be as low as 1 kg (2.2 lbs) for solids.[3] Waste must be collected within 90 days from the start of accumulation.[4]

Step 4: Request for Waste Collection
  • Schedule a Pickup: Once the container is full, or as you approach the accumulation time or quantity limits, schedule a waste pickup through your institution's EH&S department or a licensed hazardous waste contractor.[3]

  • Do Not Transport Off-Site: Laboratory personnel should never attempt to transport hazardous waste outside of the designated laboratory or storage areas.[3] This must be handled by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal A Step 1: Identify Waste (Solid chemical, contaminated labware, rinsate) B Step 2: Segregate Waste (Keep separate from non-hazardous and incompatible waste) A->B C Step 3: Select Compatible Container (Leak-proof, sealable) B->C D Step 4: Label Container ('Hazardous Waste', full chemical name, hazards, date) C->D E Step 5: Store in SAA (Satellite Accumulation Area) D->E F Use Secondary Containment E->F G Step 6: Monitor Accumulation (Check time and quantity limits) F->G H Step 7: Schedule Pickup (Contact EH&S or licensed contractor) G->H I Waste collected by authorized personnel for final disposal H->I

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Consult EH&S: For large spills, or if you are not trained or equipped to handle the cleanup, contact your institution's emergency response team or EH&S department immediately.[3]

  • Small Spill Cleanup (Trained Personnel Only):

    • Wearing full PPE, carefully scoop or sweep up the solid material to avoid generating dust.[2]

    • Place the spilled material and all cleanup supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container.

    • All materials used for the cleanup must be disposed of as hazardous waste.[3]

References

Personal protective equipment for handling 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide (CAS No. 206762-46-1), a compound instrumental in the preparation of anticancer agents.[1]

This document provides critical, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and compliant use of this compound in a laboratory setting. Adherence to these guidelines is paramount for protecting personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as an irritant.[2] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

Emergency first aid procedures are outlined in the operational plan below.

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.To prevent skin contact and subsequent irritation.[3]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]To avoid inhalation of dust which may cause respiratory irritation.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.[3]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from receipt to experimental use.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and store locked up.[3]

3.2. Preparation and Weighing

  • Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Personal Protective Equipment: Ensure all prescribed PPE is worn correctly before handling the chemical.

3.3. Experimental Use

  • Controlled Environment: All experimental procedures involving this compound must be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Spill Preparedness: Have a spill kit readily available. In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the institution's environmental health and safety (E&S) department.

3.4. Emergency First Aid

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Thiosemicarbazide, a related compound, is listed by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste (P116), necessitating stringent disposal protocols.

4.1. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all solid waste, including contaminated PPE and spill cleanup materials.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

4.2. Step-by-Step Disposal Protocol

  • Collection: Collect all waste in the designated hazardous waste container.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's E&S department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Recommended Disposal Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow and Logical Relationships

The following diagrams illustrate the safe handling and disposal workflows for this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_emergency Emergency Response Receive Receive & Inspect Store Store Securely Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Spill Spill Occurs Experiment->Spill FirstAid Administer First Aid Spill->FirstAid Evacuate Evacuate Area Spill->Evacuate ContactEHS Contact EHS Evacuate->ContactEHS

Diagram 1: Safe Handling and Emergency Workflow

DisposalWorkflow cluster_waste_gen Waste Generation cluster_waste_management Waste Management & Disposal SolidWaste Generate Solid Waste (e.g., contaminated PPE, excess reagent) Collect Collect in Labeled Hazardous Waste Container SolidWaste->Collect SpillResidue Generate Spill Residue SpillResidue->Collect StoreWaste Store in Satellite Accumulation Area Collect->StoreWaste ArrangePickup Arrange Pickup with EHS StoreWaste->ArrangePickup Incinerate Professional Incineration ArrangePickup->Incinerate

References

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